Dxr-IN-1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C19H24NO5P |
|---|---|
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
[4-[hydroxy(3-phenylpropyl)amino]-4-oxo-1-phenylbutyl]phosphonic acid |
InChI |
InChI=1S/C19H24NO5P/c21-19(20(22)15-7-10-16-8-3-1-4-9-16)14-13-18(26(23,24)25)17-11-5-2-6-12-17/h1-6,8-9,11-12,18,22H,7,10,13-15H2,(H2,23,24,25) |
Clave InChI |
RTIJODKNBIFSGN-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Dxr-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dxr-IN-1 is a potent and selective inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a critical enzyme in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1] This pathway is responsible for the biosynthesis of isoprenoids, a large and diverse class of organic molecules essential for various cellular functions. The MEP pathway is utilized by many pathogens, including the malaria parasite Plasmodium falciparum and various bacteria, but is absent in humans, who use the mevalonate (B85504) pathway for isoprenoid synthesis. This makes DXR an attractive target for the development of novel anti-infective agents. This compound has demonstrated significant inhibitory activity against DXR, particularly from P. falciparum, highlighting its potential as a lead compound for antimalarial drug discovery.
Core Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the DXR enzyme. DXR catalyzes the conversion of 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP) in an NADPH-dependent reaction. By inhibiting DXR, this compound effectively blocks the MEP pathway, leading to the depletion of essential isoprenoid precursors. This disruption of isoprenoid biosynthesis is ultimately lethal to the pathogen.
Molecular Binding and Interaction
While a co-crystal structure of this compound with P. falciparum DXR is not publicly available, its binding mode can be inferred from studies of analogous DXR inhibitors, such as fosmidomycin (B1218577) and its derivatives. These inhibitors are known to bind to the active site of DXR. The binding is characterized by the chelation of a divalent metal ion, typically Mg²⁺ or Mn²⁺, which is a crucial cofactor for the enzyme's catalytic activity.
It is proposed that this compound, as a reverse N-substituted hydroxamic acid derivative of fosmidomycin, also chelates the active site metal ion.[1] Furthermore, interactions with key amino acid residues within the DXR active site are critical for inhibitor binding. A key residue, a tryptophan within the active site's flexible loop, is known to be displaced by some arylpropyl-substituted fosmidomycin analogs. The specific interactions of this compound with the active site residues of P. falciparum DXR are likely to involve a combination of hydrogen bonding and hydrophobic interactions, contributing to its high affinity and selectivity.
Signaling Pathway: The MEP Pathway and DXR Inhibition
The following diagram illustrates the MEP pathway and the point of inhibition by this compound.
Caption: The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway and the inhibitory action of this compound on the DXR enzyme.
Quantitative Data
The inhibitory potency of this compound has been quantified against DXR from various organisms, as well as its activity against Plasmodium falciparum and its cytotoxicity.
| Target/Organism | Assay Type | IC50 (μM) | Reference |
| P. falciparum DXR | Enzyme Inhibition | 0.030 | [1] |
| E. coli DXR | Enzyme Inhibition | 0.035 | [1] |
| M. tuberculosis DXR | Enzyme Inhibition | 3.0 | [1] |
| P. falciparum (Pf3D7) | Anti-Plasmodial Activity | 0.55 | |
| P. falciparum (PfDd2) | Anti-Plasmodial Activity | 0.94 | |
| HepG-2 (Human Liver Cancer Cell Line) | Cytotoxicity | >1000 |
Experimental Protocols
DXR Enzyme Inhibition Assay (Spectrophotometric)
This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of this compound against DXR. The assay measures the decrease in NADPH concentration, which is consumed during the DXR-catalyzed reaction, by monitoring the change in absorbance at 340 nm.
Materials:
-
Recombinant DXR enzyme (e.g., from P. falciparum or E. coli)
-
1-deoxy-D-xylulose 5-phosphate (DXP) substrate
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)
-
This compound (or other test compounds)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing 10 mM MgCl₂)
-
DMSO (for dissolving compounds)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination.
-
-
Assay Reaction Setup:
-
In a 96-well microplate, add 2 µL of the compound dilutions (or DMSO for control) to the appropriate wells.
-
Add a solution containing the DXR enzyme and NADPH in Assay Buffer to each well. The final concentrations should be optimized for the specific enzyme batch (e.g., 10-50 nM DXR and 100-200 µM NADPH).
-
Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the DXP substrate to each well. The final concentration of DXP should be at or near its Km value (e.g., 100-200 µM).
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each compound concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Experimental Workflow Diagram
Caption: Workflow for the spectrophotometric DXR enzyme inhibition assay.
References
The MEP Pathway: A Core Isoprenoid Biosynthesis Route and the Inhibitory Role of Dxr-IN-1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway, is a critical metabolic route for the biosynthesis of isoprenoid precursors. Isoprenoids are a vast and diverse class of natural products, with over 55,000 identified members, that are essential for a multitude of biological functions.[1] This pathway is indispensable for many pathogenic bacteria, including Mycobacterium tuberculosis, as well as for apicomplexan parasites like Plasmodium falciparum (the causative agent of malaria), and for plants.[2][3][4] Notably, the MEP pathway is absent in humans, who utilize the mevalonate (B85504) (MVA) pathway for isoprenoid synthesis, making the enzymes of the MEP pathway attractive targets for the development of novel antimicrobial and antiparasitic drugs.[5]
This guide provides a comprehensive overview of the MEP pathway, detailing its enzymatic steps and intermediates. It further explores the role of Dxr-IN-1, a potent inhibitor of a key enzyme in this pathway, 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR).
The MEP Pathway: An Enzymatic Cascade
The MEP pathway commences with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (G3P) and culminates in the production of the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These molecules are the fundamental building blocks for a wide array of isoprenoids, including carotenoids, chlorophylls, tocopherols, and essential hormones. The pathway consists of seven enzymatic steps, each catalyzed by a specific enzyme.
The initial and often rate-limiting step is catalyzed by 1-deoxy-D-xylulose 5-phosphate synthase (DXS), which forms 1-deoxy-D-xylulose 5-phosphate (DXP). DXP is then converted to MEP by DXP reductoisomerase (DXR), the first committed step of the pathway. The subsequent five enzymatic reactions are catalyzed by MEP cytidylyltransferase (IspD), CDP-ME kinase (IspE), MEcPP synthase (IspF), HMBPP synthase (IspG), and HMBPP reductase (IspH), ultimately yielding IPP and DMAPP.
This compound: A Potent Inhibitor of DXP Reductoisomerase (DXR)
This compound is a selective inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a crucial enzyme in the MEP pathway. By binding to the active site of DXR, this compound effectively blocks its catalytic activity, thereby halting the production of MEP and subsequent isoprenoids. This inhibition ultimately leads to the death of organisms that rely on the MEP pathway for survival. The selective inhibition of pathogen DXR with minimal effect on human cells makes this compound and similar compounds promising candidates for drug development.
Quantitative Data on this compound Efficacy
The inhibitory activity of this compound has been quantified against DXR from various organisms, demonstrating its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Organism | Target | IC50 (µM) |
| Plasmodium falciparum | DXR | 0.030 |
| Escherichia coli | DXR | 0.035 |
| Mycobacterium tuberculosis | DXR | 3.0 |
Furthermore, the anti-plasmodial activity and cytotoxicity of this compound have been evaluated:
| Assay | Cell Line | IC50 (µM) |
| Anti-Plasmodium Activity | P. falciparum 3D7 | 0.55 |
| Anti-Plasmodium Activity | P. falciparum Dd2 | 0.94 |
| Cytotoxicity | HepG-2 | >1000 |
Experimental Protocols
DXR Enzyme Activity Assay (Spectrophotometric)
This assay measures the activity of DXR by monitoring the oxidation of NADPH, a required cofactor for the reaction, which results in a decrease in absorbance at 340 nm.
Materials:
-
Purified DXR enzyme
-
1 M Tris-HCl, pH 7.5
-
1 M MnCl2
-
10 mM NADPH
-
10 mM 1-deoxy-D-xylulose 5-phosphate (DXP)
-
Inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl (final concentration 100 mM), MnCl2 (final concentration 1 mM), and NADPH (final concentration 0.15-0.3 mM) in a microplate well or cuvette.
-
Add the desired concentration of the inhibitor (this compound) or vehicle control to the reaction mixture.
-
Initiate the reaction by adding DXP (final concentration 0.15-0.3 mM).
-
Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for a set period (e.g., 10-30 minutes).
-
The rate of NADPH oxidation is proportional to the DXR enzyme activity. Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
-
To determine the IC50 value of the inhibitor, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assay for Anti-Plasmodial Activity
This protocol is used to determine the efficacy of a compound against the growth of Plasmodium falciparum in an in vitro culture.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strain)
-
Human red blood cells
-
Complete culture medium (e.g., RPMI 1640 supplemented with AlbuMAX, hypoxanthine, and gentamicin)
-
96-well microplates
-
Test compound (this compound)
-
DNA-intercalating fluorescent dye (e.g., SYBR Green I)
-
Lysis buffer
-
Fluorescence plate reader
Procedure:
-
Maintain a continuous culture of P. falciparum in human red blood cells.
-
Serially dilute the test compound (this compound) in complete culture medium in a 96-well plate.
-
Add synchronized ring-stage parasites to each well at a specific parasitemia and hematocrit.
-
Incubate the plates for 72-96 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.
-
After incubation, lyse the red blood cells and stain the parasite DNA with a fluorescent dye.
-
Measure the fluorescence intensity using a plate reader. The intensity is proportional to the number of viable parasites.
-
Calculate the IC50 value by plotting the percentage of growth inhibition against the logarithm of the compound concentration.
Mammalian Cell Cytotoxicity Assay
This assay assesses the toxicity of a compound against a mammalian cell line (e.g., HepG2) to determine its selectivity.
Materials:
-
Mammalian cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (this compound)
-
Cell viability reagent (e.g., MTT, resazurin, or a commercial kit)
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (this compound).
-
Incubate for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence, which correlates with the number of viable cells.
-
Calculate the IC50 value, representing the concentration of the compound that reduces cell viability by 50%.
Conclusion
The MEP pathway represents a validated and highly promising target for the development of new therapeutics against a range of infectious diseases. Its essentiality in numerous pathogens and its absence in humans provide a clear therapeutic window. Inhibitors targeting the key enzymes of this pathway, such as this compound, have demonstrated potent and selective activity. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the MEP pathway and to discover and characterize novel inhibitors with the potential to address urgent global health needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]
- 3. Inhibition of DXR in the MEP pathway with lipophilic N-alkoxyaryl FR900098 analogs - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The MEP pathway: Promising drug targets in the fight against tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
Dxr-IN-1: A Potent Inhibitor of Plasmodium falciparum 1-Deoxy-D-xylulose-5-phosphate Reductoisomerase (DXR)
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Malaria, caused by the protozoan parasite Plasmodium falciparum, remains a significant global health challenge, necessitating the development of novel antimalarial agents with unique mechanisms of action. The methylerythritol phosphate (B84403) (MEP) pathway, essential for isoprenoid biosynthesis in P. falciparum but absent in humans, presents a promising avenue for targeted drug discovery. A key enzyme in this pathway, 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), has been identified as a critical target. This technical guide provides an in-depth overview of Dxr-IN-1, a potent inhibitor of P. falciparum DXR (PfDXR). This document details the quantitative inhibitory activity of this compound, comprehensive experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows.
Introduction
The continued emergence of drug-resistant P. falciparum strains underscores the urgent need for new antimalarials. The MEP pathway is an attractive target for drug development as it is essential for the parasite's survival and is not present in human hosts.[1] DXR catalyzes the second committed step in this pathway, the conversion of 1-deoxy-D-xylulose 5-phosphate (DOXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP).[2] Inhibition of DXR disrupts the synthesis of essential isoprenoids, leading to parasite death.[3]
This compound has emerged as a highly potent and selective inhibitor of PfDXR. This guide serves as a comprehensive resource for researchers engaged in the study of DXR inhibitors and the development of novel antimalarial therapeutics.
Quantitative Data Presentation
The inhibitory activity of this compound has been characterized through both enzymatic and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Enzymatic Inhibition of DXR by this compound
| Target Enzyme | Organism | IC50 (µM) |
| DXR | Plasmodium falciparum | 0.030 |
| DXR | Escherichia coli | 0.035 |
| DXR | Mycobacterium tuberculosis | 3.0 |
Table 2: Cellular Activity and Cytotoxicity of this compound
| Assay Type | Cell Line / Strain | IC50 (µM) |
| Anti-Plasmodial Activity | P. falciparum (3D7) | 0.55 |
| Anti-Plasmodial Activity | P. falciparum (Dd2) | 0.94 |
| Cytotoxicity | Human Hepatocellular Carcinoma (HepG-2) | >1000 |
Data compiled from publicly available information.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section provides protocols for the key assays used to characterize this compound.
P. falciparum DXR Enzyme Inhibition Assay (Spectrophotometric)
This assay quantifies the inhibitory effect of this compound on the enzymatic activity of PfDXR by monitoring the oxidation of NADPH.[3]
Materials:
-
Purified recombinant P. falciparum DXR enzyme
-
1-deoxy-D-xylulose 5-phosphate (DOXP)
-
NADPH
-
Assay Buffer: 100 mM Tris-HCl (pH 7.8), 25 mM MgCl2
-
This compound (dissolved in DMSO)
-
96-well, UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, 0.86 µM PfDXR, and 150 µM NADPH.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the microplate.
-
Incubate the plate at 37°C for a pre-determined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 144 µM DOXP to each well.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percent inhibition relative to the DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.
P. falciparum Asexual Blood Stage Growth Inhibition Assay (SYBR Green I-based)
This assay determines the potency of this compound against the intraerythrocytic stages of P. falciparum by measuring parasite DNA content using the fluorescent dye SYBR Green I.
Materials:
-
Synchronized ring-stage P. falciparum culture (e.g., 3D7 or Dd2 strain)
-
Human red blood cells (RBCs)
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
This compound (dissolved in DMSO)
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100
-
SYBR Green I dye (10,000x stock in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in the 96-well plate. Include drug-free wells as a negative control and wells with a known antimalarial as a positive control.
-
Add the synchronized parasite culture (at ~0.5% parasitemia and 2.5% hematocrit) to each well.
-
Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, freeze the plate at -80°C to lyse the RBCs.
-
Thaw the plate and add lysis buffer containing SYBR Green I (at a final 1x concentration) to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the percent inhibition of parasite growth for each this compound concentration relative to the drug-free control and determine the IC50 value.
Visualizations
Diagrams are provided to illustrate key pathways and workflows related to the study of this compound.
The Methylerythritol Phosphate (MEP) Pathway and DXR Inhibition
Figure 1: Inhibition of the MEP pathway by this compound.
Experimental Workflow for DXR Enzyme Inhibition Assay
Figure 2: Workflow for the spectrophotometric DXR inhibition assay.
Experimental Workflow for P. falciparum Growth Inhibition Assay
Figure 3: Workflow for the SYBR Green I-based parasite growth assay.
Conclusion
This compound represents a promising lead compound for the development of novel antimalarial drugs targeting the MEP pathway. Its high potency against P. falciparum DXR and significant activity against the parasite in cellular assays, coupled with low cytotoxicity, highlight its potential. The detailed protocols and data presented in this guide are intended to facilitate further research into this compound and other DXR inhibitors, ultimately contributing to the discovery of new and effective treatments for malaria. Further studies are warranted to fully elucidate its selectivity profile and in vivo efficacy.
References
- 1. iddo.org [iddo.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of DXR in the MEP pathway with lipophilic N -alkoxyaryl FR900098 analogs - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00642E [pubs.rsc.org]
- 4. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
The Discovery and Synthesis of Dxr-IN-1: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Dxr-IN-1, a potent inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR). DXR is a critical enzyme in the non-mevalonate (or methylerythritol phosphate, MEP) pathway of isoprenoid biosynthesis, which is essential for the survival of many pathogenic bacteria and parasites, including Plasmodium falciparum, the causative agent of malaria. As this pathway is absent in humans, DXR represents a promising target for the development of novel anti-infective agents. This compound, also identified as compound 13e in the primary literature, is a reverse N-substituted hydroxamic acid derivative of fosmidomycin (B1218577) that exhibits potent inhibitory activity against DXR, particularly from P. falciparum. This document details the mechanism of action, quantitative biological data, and experimental protocols for the synthesis and evaluation of this compound.
Introduction: The Non-Mevalonate Pathway and DXR as a Drug Target
Isoprenoids are a large and diverse class of natural products that are essential for various cellular processes. While humans synthesize isoprenoid precursors via the mevalonate (B85504) pathway, many bacteria, parasites, and plants utilize the non-mevalonate (MEP) pathway.[1] The enzymes in the MEP pathway are therefore attractive targets for the development of selective anti-infective drugs.
One of the most promising targets within this pathway is 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), which catalyzes the conversion of 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP). This compound is a novel inhibitor designed to target the active site of DXR, thereby blocking the MEP pathway and inhibiting pathogen growth.
Discovery of this compound: A Reverse Hydroxamic Acid Approach
This compound (compound 13e) was discovered through the rational design of "reverse" analogs of the natural product fosmidomycin, a known DXR inhibitor.[2] X-ray crystallography studies revealed that the N-phenylpropyl substituent of this compound is accommodated in a previously unknown subpocket within the catalytic domain of DXR.[2][3] This unique binding mode contributes to its potent and selective inhibitory activity.
Quantitative Biological Data
The biological activity of this compound has been characterized through various enzymatic and cell-based assays. The following tables summarize the key quantitative data.
Table 1: DXR Enzymatic Inhibition
| Organism | Enzyme | IC50 (µM) | Reference |
| Plasmodium falciparum | PfDXR | 0.030 | [4] |
| Escherichia coli | EcDXR | 0.035 | |
| Mycobacterium tuberculosis | MtbDXR | 3.0 |
Table 2: Anti-Plasmodial and Cytotoxicity Data
| Cell Line | Assay | IC50 (µM) | Reference |
| P. falciparum (Pf3D7) | Anti-Plasmodial Activity | 0.55 | |
| P. falciparum (PfDd2) | Anti-Plasmodial Activity | 0.94 | |
| Human Hepatocellular Carcinoma (HepG2) | Cytotoxicity | >1000 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound.
Synthesis of this compound (Compound 13e)
The following is a representative synthetic protocol for this compound, based on general procedures for the synthesis of reverse fosmidomycin analogs.
General Scheme: The synthesis of this compound involves a multi-step process, likely starting from a protected phosphonate (B1237965) precursor, followed by coupling with a substituted hydroxylamine (B1172632) and subsequent deprotection steps. A key reaction in the synthesis of related α-aminophosphonates is the Kabachnick–Fields condensation.
Representative Protocol:
-
Step 1: Synthesis of the Phosphonate Precursor: A suitable protected phosphonate starting material is synthesized or obtained commercially.
-
Step 2: Introduction of the Hydroxamic Acid Moiety: The phosphonate precursor is reacted with an N-substituted hydroxylamine in the presence of a coupling agent (e.g., a carbodiimide) to form the protected hydroxamic acid derivative.
-
Step 3: Deprotection: The protecting groups on the phosphonate and hydroxamic acid moieties are removed under appropriate conditions (e.g., acid or base hydrolysis, or hydrogenolysis) to yield the final product, this compound.
-
Purification: The final compound is purified using standard techniques such as column chromatography or recrystallization. The purity and identity of the compound are confirmed by analytical methods like NMR and mass spectrometry.
DXR Enzymatic Inhibition Assay (Spectrophotometric)
This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of this compound against DXR by monitoring the oxidation of NADPH.
-
Materials:
-
Purified recombinant DXR enzyme
-
1-deoxy-D-xylulose 5-phosphate (DXP)
-
NADPH
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8, containing MgCl2
-
This compound dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing assay buffer, DXR enzyme, and NADPH.
-
Add varying concentrations of this compound (or DMSO for control) to the wells and incubate for a pre-determined time at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding DXP to each well.
-
Immediately monitor the decrease in absorbance at 340 nm for 10-15 minutes. The rate of NADPH oxidation is proportional to DXR activity.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percent inhibition relative to the DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.
-
Cytotoxicity Assay (Resazurin-Based)
This protocol outlines a cell-based assay to evaluate the cytotoxicity of this compound against the human liver cell line HepG2 using the resazurin (B115843) reduction method.
-
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound dissolved in DMSO
-
Resazurin solution (0.15 mg/mL in DPBS)
-
96-well opaque-walled tissue culture plates
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed HepG2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (and a DMSO control) and incubate for a specified period (e.g., 48 or 72 hours).
-
Add resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence of the reduced product, resorufin, using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the discovery and evaluation of this compound.
Conclusion
This compound is a potent and selective inhibitor of DXR, with promising activity against P. falciparum. Its discovery, based on the rational design of reverse fosmidomycin analogs, highlights the potential of targeting the MEP pathway for the development of novel anti-infective therapies. The data and protocols presented in this technical guide provide a valuable resource for researchers in the fields of medicinal chemistry, parasitology, and drug development who are interested in pursuing DXR inhibitors as a therapeutic strategy. Further investigation into the pharmacokinetic properties and in vivo efficacy of this compound and its analogs is warranted to assess its full therapeutic potential.
References
An In-depth Technical Guide to Dxr-IN-1 and its Target Enzyme, 1-deoxy-D-xylulose 5-phosphate Reductoisomerase (DXR)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) is a critical enzyme in the methylerythritol 4-phosphate (MEP) pathway, an essential metabolic route for isoprenoid biosynthesis in most bacteria, apicomplexan parasites like Plasmodium falciparum, and plants.[1][2] The absence of this pathway in humans makes DXR an attractive target for the development of novel anti-infective agents.[3] Dxr-IN-1 is a potent inhibitor of DXR, demonstrating significant activity against the enzyme from various pathogenic organisms. This technical guide provides a comprehensive overview of this compound, its target enzyme DXR, the MEP pathway, and detailed experimental protocols for its characterization.
The MEP Pathway and the Role of DXR
Isoprenoids are a large and diverse class of organic molecules that are essential for various cellular processes. While humans synthesize isoprenoid precursors via the mevalonate (B85504) pathway, many pathogens rely on the MEP pathway.[4][5] This metabolic distinction provides a therapeutic window for the selective inhibition of pathogen growth.
DXR catalyzes the second committed step in the MEP pathway: the NADPH-dependent conversion of 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP). This reaction involves an intramolecular rearrangement and a reduction. The inhibition of DXR blocks the entire downstream pathway, leading to the depletion of essential isoprenoids and ultimately, cell death.
Signaling Pathway Diagram: The Methylerythritol Phosphate (MEP) Pathway
This compound: A Potent DXR Inhibitor
This compound is a hydroxamate-containing compound that acts as a potent inhibitor of DXR. Its mechanism of action involves binding to the active site of the enzyme and chelating the divalent metal cation (typically Mg²⁺ or Mn²⁺) that is essential for catalysis, thereby blocking the binding and conversion of the natural substrate, DXP.
Quantitative Data
The inhibitory activity of this compound has been characterized against DXR from various organisms, as well as in whole-cell assays. A summary of the available quantitative data is presented below. For comparison, data for the well-characterized DXR inhibitor, fosmidomycin, is also included.
Table 1: In Vitro Enzymatic Inhibition of DXR
| Compound | Target Organism | IC₅₀ (µM) | Kᵢ (µM) | Reference(s) |
| This compound | Plasmodium falciparum | 0.030 | N/A | |
| Escherichia coli | 0.035 | N/A | ||
| Mycobacterium tuberculosis | 3.0 | N/A | ||
| Fosmidomycin | Plasmodium falciparum | 0.034 | N/A | |
| Escherichia coli | 0.24 | N/A | ||
| Mycobacterium tuberculosis | N/A | 0.023 |
N/A: Not Available
Table 2: In Vitro Cellular Activity
| Compound | Cell Line / Strain | Assay Type | IC₅₀ (µM) | Reference(s) |
| This compound | Plasmodium falciparum (3D7) | Anti-Plasmodium Activity | 0.55 | |
| Plasmodium falciparum (Dd2) | Anti-Plasmodium Activity | 0.94 | ||
| HepG2 | Cytotoxicity | >1000 | ||
| Fosmidomycin | Plasmodium falciparum (K1) | Anti-Plasmodium Activity | 0.81 |
Experimental Protocols
This section provides detailed methodologies for the expression and purification of recombinant DXR, and for the enzymatic and cellular assays used to characterize this compound.
Recombinant DXR Expression and Purification
A general protocol for the expression and purification of His-tagged DXR from E. coli is described below. This protocol may require optimization depending on the specific DXR construct and expression system used.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a DXR expression vector.
-
Luria-Bertani (LB) broth and agar (B569324) plates containing the appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.
-
Ni-NTA affinity chromatography column.
Procedure:
-
Inoculate a single colony of transformed E. coli into 10 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 4-6 hours at 30°C or overnight at 18°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of Lysis Buffer and incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the protein with 5 column volumes of Elution Buffer.
-
Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot or mass spectrometry.
-
Dialyze the purified protein against a suitable storage buffer and store at -80°C.
DXR Enzymatic Assay (NADPH Depletion)
This spectrophotometric assay measures the activity of DXR by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Materials:
-
Purified recombinant DXR enzyme.
-
Assay Buffer: 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT.
-
1-deoxy-D-xylulose 5-phosphate (DXP) stock solution.
-
NADPH stock solution.
-
This compound or other inhibitor stock solution in DMSO.
-
96-well UV-transparent microplate.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture in the wells of the microplate containing Assay Buffer, DXR enzyme (final concentration, e.g., 50-100 nM), and varying concentrations of the inhibitor (this compound). Include a no-inhibitor control and a no-enzyme control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding a mixture of DXP (final concentration, e.g., at its Kₘ value) and NADPH (final concentration, e.g., 200 µM).
-
Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes in a kinetic mode.
-
Calculate the initial reaction velocity (rate of NADPH consumption) from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Plasmodium falciparum Growth Inhibition Assay (SYBR Green I-based)
This assay measures the proliferation of P. falciparum in red blood cells by quantifying the amount of parasite DNA using the fluorescent dye SYBR Green I.
Materials:
-
Synchronized ring-stage P. falciparum culture.
-
Complete parasite culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).
-
Human red blood cells.
-
This compound or other inhibitor stock solution.
-
Lysis Buffer: 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.
-
SYBR Green I dye (10,000x stock in DMSO).
-
96-well black microplate.
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).
Procedure:
-
Prepare serial dilutions of the inhibitor in complete culture medium in the 96-well plate.
-
Add the parasite culture (final parasitemia of ~0.5% and hematocrit of 2%) to each well. Include drug-free and uninfected red blood cell controls.
-
Incubate the plate for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.
-
After incubation, add SYBR Green I dye (diluted in Lysis Buffer to a final concentration of 1x) to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a plate reader.
-
Subtract the background fluorescence from the uninfected red blood cell control.
-
Calculate the percent inhibition of parasite growth for each inhibitor concentration relative to the drug-free control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.
HepG2 Cytotoxicity Assay (CellTiter-Glo®)
This luminescent assay measures cell viability by quantifying the amount of ATP, which is an indicator of metabolically active cells.
Materials:
-
HepG2 cells.
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
This compound or other compound stock solution.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
96-well white, clear-bottom microplate.
-
Luminometer.
Procedure:
-
Seed HepG2 cells into the 96-well plate at a density of, for example, 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent viability for each compound concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.
Experimental Workflow
The characterization of a DXR inhibitor like this compound typically follows a standardized workflow, progressing from in vitro enzymatic assays to cellular and potentially in vivo studies.
Diagram: Experimental Workflow for DXR Inhibitor Characterization
Conclusion
This compound is a valuable research tool for studying the MEP pathway and a promising lead compound for the development of novel anti-infective agents. Its high potency against DXR from pathogenic organisms, coupled with its selectivity over human cells, underscores the potential of targeting this essential metabolic pathway. The detailed experimental protocols and compiled quantitative data provided in this guide serve as a comprehensive resource for researchers in the fields of drug discovery, biochemistry, and parasitology who are interested in the further investigation of this compound and other DXR inhibitors.
References
- 1. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 3. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
DXR-IN-1: A Potent Inhibitor of Isoprenoid Biosynthesis via the Methylerythritol Phosphate (MEP) Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenoids represent a vast and diverse class of natural products essential for various cellular functions across all domains of life. The methylerythritol phosphate (B84403) (MEP) pathway is a critical metabolic route for the biosynthesis of isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). This pathway is utilized by many pathogenic bacteria, parasites, and plants, but is absent in humans, making it an attractive target for the development of novel anti-infective agents. 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) is the second and committed enzyme in the MEP pathway, catalyzing the conversion of 1-deoxy-D-xylulose 5-phosphate (DXP) to MEP. DXR-IN-1 is a potent inhibitor of DXR, demonstrating significant promise as a lead compound for the development of new antimicrobial drugs. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on enzyme activity and cellular growth, and detailed experimental protocols for its evaluation.
Introduction to Isoprenoid Biosynthesis and the MEP Pathway
Isoprenoids, also known as terpenoids, are a large and functionally diverse group of molecules derived from the five-carbon building blocks, IPP and DMAPP. In nature, two distinct pathways produce these essential precursors: the mevalonate (B85504) (MVA) pathway and the non-mevalonate or methylerythritol phosphate (MEP) pathway. While the MVA pathway is found in most eukaryotes, including humans, the MEP pathway is operative in most bacteria, apicomplexan parasites (e.g., Plasmodium falciparum), and the plastids of plants. This metabolic dichotomy provides a therapeutic window for the selective targeting of pathogens that rely on the MEP pathway for survival.
The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form DXP, a reaction catalyzed by DXP synthase (DXS). The second and rate-limiting step is the intramolecular rearrangement and reduction of DXP to MEP, which is catalyzed by DXR. Subsequent enzymatic steps lead to the formation of IPP and DMAPP, the universal precursors for the biosynthesis of a wide array of isoprenoids, including quinones, carotenoids, and the side chains of chlorophylls (B1240455) and ubiquinones.
This compound: Mechanism of Action
This compound is a synthetic inhibitor that specifically targets the enzyme DXR. Its mechanism of action is based on its ability to bind to the active site of DXR, thereby preventing the binding and subsequent conversion of the natural substrate, DXP, to MEP. This blockade of the MEP pathway leads to a depletion of the essential isoprenoid precursors, IPP and DMAPP, ultimately resulting in the inhibition of cellular growth and proliferation of organisms dependent on this pathway.
Signaling Pathway: The MEP Pathway and this compound Inhibition
The following diagram illustrates the MEP pathway and the point of inhibition by this compound.
Caption: The MEP pathway for isoprenoid biosynthesis and the inhibitory action of this compound on the DXR enzyme.
Quantitative Data
The inhibitory activity of this compound and its analogs has been quantified through various enzymatic and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro DXR Enzyme Inhibition
| Compound | Target Organism | DXR Isoform | IC₅₀ (µM) | Reference |
| This compound (analog) | Plasmodium falciparum | PfDXR | 0.030 | [1] |
| This compound (analog) | Escherichia coli | EcDXR | 0.035 | [1] |
| This compound (analog) | Mycobacterium tuberculosis | MtbDXR | 3.0 | [1] |
Note: Data for this compound is often reported for its closely related analogs, such as those derived from the FR900098 scaffold.
Table 2: Cellular Growth Inhibition
| Compound | Organism/Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| This compound (analog) | Plasmodium falciparum (3D7) | SYBR Green I | 0.55 | [1] |
| This compound (analog) | Plasmodium falciparum (Dd2) | SYBR Green I | 0.94 | [1] |
| This compound (analog) | Mycobacterium tuberculosis | Microplate Alamar Blue | >50 |
Table 3: Cytotoxicity Data
| Compound | Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| This compound (analog) | HepG2 (Human liver carcinoma) | MTT Assay | >1000 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's activity. The following sections provide step-by-step protocols for key experiments.
DXR Enzyme Inhibition Assay (Spectrophotometric)
This assay measures the inhibition of DXR activity by monitoring the consumption of its co-factor, NADPH, which results in a decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant DXR enzyme
-
1-deoxy-D-xylulose 5-phosphate (DXP)
-
NADPH
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
This compound (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, DXR enzyme, and this compound (or DMSO for control).
-
Initiate the reaction by adding DXP and NADPH.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at a constant temperature (e.g., 37°C).
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Cellular Growth Inhibition Assay (P. falciparum)
This protocol describes the SYBR Green I-based fluorescence assay to determine the anti-malarial activity of this compound.
Materials:
-
Synchronized P. falciparum cultures (ring stage)
-
Complete malaria culture medium (RPMI 1640, AlbuMAX II, hypoxanthine)
-
This compound (dissolved in DMSO)
-
SYBR Green I lysis buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Add serially diluted this compound to a 96-well plate.
-
Add synchronized P. falciparum culture (1% parasitemia, 2% hematocrit) to each well.
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
After incubation, freeze the plate at -80°C to lyse the red blood cells.
-
Thaw the plate and add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence (excitation: 485 nm, emission: 530 nm).
-
Calculate the IC₅₀ value from the dose-response curve.
Isoprenoid Metabolite Quantification (LC-MS/MS)
This method allows for the quantitative analysis of MEP pathway intermediates to confirm the on-target effect of this compound.
Materials:
-
Bacterial or parasite cell cultures
-
Quenching solution (e.g., 60% cold methanol)
-
Extraction solvent (e.g., acetonitrile/methanol/water)
-
Internal standards (e.g., ¹³C-labeled MEP)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Culture cells in the presence of this compound at its IC₅₀ concentration for a defined period.
-
Rapidly quench the metabolism by adding cold quenching solution.
-
Harvest the cells by centrifugation.
-
Extract the metabolites using the extraction solvent.
-
Add internal standards to the extracts.
-
Analyze the extracts by LC-MS/MS using a method optimized for the separation and detection of phosphorylated intermediates.
-
Quantify the levels of DXP, MEP, and other downstream metabolites relative to the untreated control.
Visualizations
Experimental Workflow for DXR Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of this compound against the DXR enzyme.
Logical Relationship of this compound's Effect
Caption: Logical flow diagram illustrating the downstream consequences of this compound treatment.
Conclusion
This compound is a potent and selective inhibitor of DXR, a key enzyme in the essential MEP pathway of many pathogenic microorganisms. Its ability to disrupt isoprenoid biosynthesis, coupled with its low cytotoxicity against human cells, makes it a highly promising candidate for the development of novel anti-infective therapies. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and its analogs. Future studies should focus on optimizing its pharmacokinetic properties and evaluating its efficacy in in vivo models of infection.
References
Foundational Research on DXR Inhibitors for Malaria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) inhibitors as potential antimalarial agents. It covers the core principles of DXR as a drug target, details various classes of inhibitors, presents quantitative data on their efficacy, and outlines the experimental protocols used in their evaluation.
Introduction: DXR as a Prime Antimalarial Target
Malaria, caused by parasites of the Plasmodium genus, remains a significant global health challenge, largely due to the emergence of drug-resistant strains.[1] This has spurred the search for novel drug targets essential for the parasite's survival. One of the most promising of these is 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), a key enzyme in the methylerythritol 4-phosphate (MEP) pathway.[2][3]
The MEP pathway is responsible for the biosynthesis of isoprenoids, a class of molecules vital for various cellular processes, including protein prenylation and cell membrane maintenance.[4] Crucially, this pathway is utilized by Plasmodium falciparum and other pathogens but is absent in their human hosts, who rely on the mevalonate (B85504) pathway for isoprenoid synthesis.[2][5] This metabolic dichotomy makes DXR an ideal target for selective antimalarial therapy with a potentially high therapeutic index.[2] DXR catalyzes the conversion of 1-deoxy-D-xylulose (B118218) 5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP).[6][7] Inhibition of this enzyme effectively blocks the production of essential isoprenoids, leading to parasite death.[7]
The Methylerythritol 4-Phosphate (MEP) Pathway
The MEP pathway is a multi-enzyme cascade that ultimately produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for isoprenoid biosynthesis. The inhibition of DXR, the second and rate-limiting enzyme in this pathway, is a key strategy for antimalarial drug development.
Classes of DXR Inhibitors and Quantitative Data
Research into DXR inhibitors has led to the development of several classes of compounds, with fosmidomycin (B1218577) and its analogues being the most extensively studied.
Fosmidomycin and its Analogues
Fosmidomycin is a natural phosphonic acid antibiotic that has shown clinical efficacy against P. falciparum, particularly when used in combination with other antimalarials.[6] It acts as a competitive inhibitor of DXR.[7] However, its high polarity can limit its oral bioavailability.[4] Consequently, significant research has focused on developing analogues with improved pharmacokinetic properties and enhanced potency.
Table 1: In Vitro Activity of Fosmidomycin and Selected Analogues against P. falciparum
| Compound | Description | P. falciparum Strain | IC50 (nM) | Reference |
| Fosmidomycin | Parent Compound | 3D7 | 1021.5 ± 77.8 | [6] |
| FR900098 | Acetyl derivative of Fosmidomycin | 3D7 | 511.0 ± 50.4 | [6] |
| 18a | α,β-unsaturated analogue (prodrug) | 3D7 | 13 | [8] |
| 12a | α,β-unsaturated analogue | 3D7 | 92 | [8] |
| 16e | N-alkoxy analogue | 3D7 | 1100 | [8] |
| 4m | Pyridine-containing derivative | 3D7 | 340 | [9] |
| 4p | Pyridine-containing derivative | 3D7 | 180 | [9] |
| RCB-185 | - | 3D7 | 18.3 ± 1.9 | [6] |
| EU-131 | - | 3D7 | 51.6 ± 3.9 | [6] |
| ERJ-207 | - | 3D7 | 202.8 ± 15.2 | [6] |
IC50 values represent the concentration of the compound that inhibits parasite growth by 50%.
Reverse Hydroxamate-Based Inhibitors
This class of inhibitors has been explored to improve upon the drug-like properties of fosmidomycin. Some of these analogues have demonstrated potent antiplasmodial activity.
Table 2: In Vitro Activity of Selected Reverse Hydroxamate-Based Inhibitors against P. falciparum
| Compound | P. falciparum Strain | IC50 (µM) | Reference |
| Compound 20 | FcB1 (chloroquine-resistant) | 3.5-5.4 nM (as part of a hybrid molecule) | [10] |
| Compound 24 | FcB1 (chloroquine-resistant) | 1.9 nM (as part of a hybrid molecule) | [10] |
| Compound 28 | FcB1 (chloroquine-resistant) | 3.5-5.4 nM (as part of a hybrid molecule) | [10] |
| Compound 40 | FcB1 (chloroquine-resistant) | - | [10] |
Non-Hydroxamate Inhibitors
A significant drawback of many DXR inhibitors is their reliance on a hydroxamate group for metal chelation in the enzyme's active site.[11] This functional group can lead to poor pharmacokinetic properties and potential toxicity.[11] Consequently, there is a growing interest in developing non-hydroxamate inhibitors with alternative metal-binding groups.[4] While this area of research is still developing, it holds promise for the creation of DXR inhibitors with improved drug-like properties.
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of DXR inhibitors.
DXR Enzyme Inhibition Assay
This assay spectrophotometrically measures the inhibition of DXR activity by monitoring the oxidation of NADPH.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM Tris buffer (pH 7.8), 25 mM MgCl₂, and 150 µM NADPH.
-
Enzyme and Inhibitor Incubation: Add purified recombinant P. falciparum DXR (PfDXR) to a final concentration of approximately 0.86 µM to the reaction mixture. Add the test inhibitor at various concentrations and incubate for a defined period at 37°C.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, 1-deoxy-D-xylulose 5-phosphate (DXP), to a final concentration of around 144 µM.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curve. Determine the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Calculate the IC50 value by fitting the data to a dose-response curve.
In Vitro Antiplasmodial Activity Assay
This assay determines the efficacy of inhibitors against the growth of P. falciparum in an in vitro culture.
Protocol:
-
Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 or Dd2 strains) in human red blood cells.
-
Drug Dilution: Prepare serial dilutions of the test compounds in a 96-well microplate.
-
Parasite Inoculation: Add the synchronized parasite culture (typically at the ring stage) to the wells to achieve a starting parasitemia of 0.5-1% and a hematocrit of 1-2%.
-
Incubation: Incubate the plates for 48-72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).
-
Growth Measurement: Quantify parasite growth using one of the following methods:
-
[³H]-Hypoxanthine Incorporation: Add radiolabeled hypoxanthine (B114508) to the cultures and measure its incorporation into parasite nucleic acids.
-
SYBR Green I Assay: Lyse the red blood cells and add SYBR Green I dye, which fluoresces upon binding to parasite DNA. Measure fluorescence.
-
Microscopy: Prepare Giemsa-stained blood smears and manually count the parasitemia.
-
-
Data Analysis: Determine the IC50 value by plotting the percentage of growth inhibition against the log of the inhibitor concentration.
Isopentenyl Pyrophosphate (IPP) Rescue Assay
This assay is crucial for confirming that an inhibitor's antiplasmodial activity is due to its effect on the MEP pathway.
Protocol:
-
Assay Setup: Set up the in vitro antiplasmodial activity assay as described above.
-
IPP Supplementation: To a parallel set of wells containing the test inhibitor, add a rescuing concentration of isopentenyl pyrophosphate (IPP), typically around 200 µM.
-
Incubation and Growth Measurement: Incubate the plates and measure parasite growth as previously described.
-
Data Analysis: Compare the growth inhibition in the presence and absence of IPP. A significant reversal of inhibition in the IPP-supplemented wells indicates that the compound's primary target is within the MEP pathway, upstream of IPP production.[12][13]
X-ray Crystallography of PfDXR-Inhibitor Complexes
This technique provides atomic-level insights into how inhibitors bind to the active site of DXR, guiding structure-based drug design.
Protocol:
-
Protein Expression and Purification: Overexpress and purify recombinant PfDXR.
-
Crystallization: Co-crystallize PfDXR with the inhibitor of interest, often in the presence of a cofactor like NADPH. This is typically done using vapor diffusion methods (hanging or sitting drop).
-
Data Collection: Expose the crystals to a high-intensity X-ray source and collect diffraction data.
-
Structure Determination: Process the diffraction data and determine the three-dimensional structure of the protein-inhibitor complex using molecular replacement or other phasing methods.
-
Structural Analysis: Analyze the electron density maps to model the inhibitor's binding mode and its interactions with the active site residues of PfDXR.
Conclusion and Future Directions
The foundational research on DXR inhibitors has firmly established this enzyme as a viable and highly attractive target for the development of novel antimalarial drugs. The extensive work on fosmidomycin and its analogues has provided a strong proof-of-concept and a rich dataset for structure-activity relationship studies.
Future research in this field is likely to focus on several key areas:
-
Development of Non-Hydroxamate Inhibitors: A major goal is to identify and optimize new chemical scaffolds that can effectively inhibit DXR without the liabilities of the hydroxamate group.
-
Structure-Based Drug Design: Continued use of X-ray crystallography and computational modeling will be essential for the rational design of more potent and selective DXR inhibitors.
-
Addressing Drug Resistance: As with any antimicrobial agent, the potential for resistance to DXR inhibitors must be considered. Research into the mechanisms of resistance and the development of inhibitors that are less susceptible to resistance will be crucial.
-
Improving Pharmacokinetic Properties: A key challenge remains the development of DXR inhibitors with improved oral bioavailability and metabolic stability to ensure their clinical utility.
References
- 1. researchgate.net [researchgate.net]
- 2. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 3. The X-ray structure of Plasmodium falciparum dihydroorotate dehydrogenase bound to a potent and selective N-phenylbenzamide inhibitor reveals novel binding-site interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-hydroxamate inhibitors of 1-deoxy-d-xylulose 5-phosphate reductoisomerase (DXR): A critical review and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of non-hydroxamate lipophilic inhibitors of 1-deoxy-d-xylulose 5-phosphate reductoisomerase (DXR): in silico, in vitro and antibacterial studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phytopharmajournal.com [phytopharmajournal.com]
- 8. media.malariaworld.org [media.malariaworld.org]
- 9. Over 40 Years of Fosmidomycin Drug Research: A Comprehensive Review and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Critical role for isoprenoids in apicoplast biogenesis by malaria parasites | eLife [elifesciences.org]
- 13. Critical role for isoprenoids in apicoplast biogenesis by malaria parasites - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Selectivity of Dxr-IN-1 for Microbial DXR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant pathogens presents a formidable challenge to global health. A promising strategy to combat this threat lies in the targeting of metabolic pathways essential for microbial survival but absent in humans. The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, responsible for the biosynthesis of essential isoprenoids in most bacteria, apicomplexan parasites, and plants, is one such attractive target. 1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) is the second and committed enzyme in this pathway, making it a critical node for therapeutic intervention.
Dxr-IN-1 is a potent inhibitor of DXR. Its selectivity for microbial DXR is rooted in the fact that humans utilize the distinct mevalonate (B85504) (MVA) pathway for isoprenoid biosynthesis, and therefore lack the DXR enzyme. This inherent biological difference forms the foundation for the selective antimicrobial activity of this compound, minimizing the potential for on-target toxicity in humans. This technical guide provides an in-depth exploration of the selectivity of this compound for microbial DXR, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks.
Quantitative Analysis of this compound Selectivity
The inhibitory activity of this compound has been quantified against DXR enzymes from various microbial sources and its cytotoxic effect has been assessed against a human cell line. The data, summarized in the table below, clearly demonstrates the high selectivity of this compound for microbial DXR.
| Target/Cell Line | Organism/Cell Type | IC50 (µM) | Reference |
| DXR | Plasmodium falciparum | 0.030 | [1] |
| DXR | Escherichia coli | 0.035 | [1] |
| DXR | Mycobacterium tuberculosis | 3.0 | [1] |
| Cytotoxicity | Human Hepatocellular Carcinoma (HepG-2) | >1000 | [1] |
Table 1: Summary of IC50 values for this compound against various microbial DXR enzymes and a human cell line. A higher IC50 value indicates lower potency.
The sub-micromolar IC50 values against P. falciparum and E. coli DXR highlight the potent inhibition of the microbial enzyme. While the activity against M. tuberculosis DXR is less potent, it is still significant. In stark contrast, the IC50 value for cytotoxicity against the human HepG-2 cell line is greater than 1000 µM, indicating a very large therapeutic window and underscoring the remarkable selectivity of this compound.
Experimental Protocols
The determination of this compound's selectivity relies on robust in vitro assays. The following sections detail the general methodologies employed in these crucial experiments.
DXR Enzyme Inhibition Assay
The inhibitory activity of this compound against purified microbial DXR is typically determined using a spectrophotometric assay that monitors the consumption of the NADPH cofactor.
Principle: The DXR-catalyzed reduction of 1-deoxy-D-xylulose 5-phosphate (DXP) to MEP is dependent on NADPH. The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm. The rate of this decrease is proportional to the enzyme activity.
General Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., HEPES, pH 7.5) containing purified recombinant DXR enzyme, MgCl2, and NADPH.
-
Inhibitor Incubation: this compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations. The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, DXP.
-
Kinetic Measurement: The decrease in absorbance at 340 nm is monitored over time using a microplate reader.
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the kinetic curves. The percentage of inhibition for each inhibitor concentration is determined relative to a control reaction without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the dose-response data to a suitable equation.
Mammalian Cell Cytotoxicity Assay
To assess the selectivity of this compound, its effect on the viability of a human cell line, such as HepG-2, is evaluated. Common methods for this include the MTT assay or the LDH release assay.
Principle of the MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Human cells (e.g., HepG-2) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT. The plate is then incubated to allow for the formation of formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Basis of Selectivity and Experimental Design
The MEP Pathway: The Target of this compound
The selectivity of this compound is fundamentally based on the absence of its target, the MEP pathway, in humans. The following diagram illustrates the key steps of this microbial pathway.
Caption: The microbial MEP pathway, the target of this compound, versus the human mevalonate pathway.
Experimental Workflow for Selectivity Assessment
The process of determining the selectivity of this compound involves a logical progression from enzymatic assays to cell-based assays.
Caption: Workflow for assessing the selectivity of this compound.
Logical Relationship of Selectivity
The high selectivity of this compound is a direct consequence of its potent activity against the microbial target and its negligible effect on human cells.
Caption: The logical basis for the high selectivity of this compound.
Conclusion
The data and methodologies presented in this technical guide provide a comprehensive overview of the selectivity of this compound for microbial DXR. The potent inhibition of the target enzyme, coupled with minimal cytotoxicity against human cells, establishes this compound as a promising candidate for the development of novel antimicrobial agents. The foundational reason for this high selectivity—the absence of the MEP pathway in humans—is a powerful principle in modern drug discovery, paving the way for the development of safer and more effective treatments for infectious diseases. Further research into the in vivo efficacy and safety profile of this compound is warranted to translate these promising in vitro findings into clinical applications.
References
Methodological & Application
Application Notes and Protocols for Dxr-IN-1 in Plasmodium falciparum Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasmodium falciparum, the protozoan parasite responsible for the most severe form of malaria, utilizes the non-mevalonate (MEP) pathway for the biosynthesis of isoprenoids. These molecules are essential for parasite survival. Crucially, this pathway is absent in humans, making the enzymes involved in it prime targets for novel antimalarial drug development. One such key enzyme is 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). Dxr-IN-1 is a potent inhibitor of DXR, leading to the disruption of isoprenoid synthesis and subsequent parasite death. These application notes provide detailed protocols for the use of this compound in P. falciparum culture, including methods for determining its inhibitory activity.
Mechanism of Action
This compound specifically targets and inhibits the P. falciparum 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) enzyme. This enzyme catalyzes the conversion of 1-deoxy-D-xylulose 5-phosphate (DOXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP) in the non-mevalonate pathway. By blocking this critical step, this compound prevents the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all isoprenoids. The disruption of this pathway is lethal to the parasite.
Figure 1: The non-mevalonate (MEP) pathway in P. falciparum and the inhibitory action of this compound.
Data Presentation
The inhibitory activity of DXR inhibitors against P. falciparum is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the reported in vitro activities of several DXR inhibitors against the 3D7 strain of P. falciparum.
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Dihydroartemisinin (B1670584) | Northern Uganda Isolates | 2.3 (median) | [1] |
| Lumefantrine (B1675429) | Northern Uganda Isolates | 14.6 (median) | [1] |
| Chloroquine | Resistant Isolates | 103.8 (median) | [2] |
| Mefloquine | - | 66 (median) | [2] |
Note: Specific IC50 values for a compound explicitly named "this compound" were not available in the searched literature. The data presented are for other DXR inhibitors and common antimalarials to provide context for expected potency.
Experimental Protocols
The following protocols are adapted from established methods for the in vitro culture of P. falciparum and drug susceptibility testing.[3]
P. falciparum Culture Maintenance
This protocol describes the continuous in vitro culture of the asexual erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum strain (e.g., 3D7)
-
Human erythrocytes (O+), washed
-
Complete Culture Medium (RPMI 1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, and 10% heat-inactivated human serum or 0.5% Albumax I)
-
Culture flasks (25 cm²)
-
Mixed gas incubator (5% CO₂, 5% O₂, 90% N₂) at 37°C
Procedure:
-
Prepare a parasite culture suspension at 2% hematocrit and 0.5-1% parasitemia in a 25 cm² culture flask with 10 mL of Complete Culture Medium.
-
Incubate the flask at 37°C in a mixed gas environment.
-
Change the medium daily to replenish nutrients and remove metabolic waste.
-
Monitor parasitemia every 48 hours by preparing a thin blood smear and staining with Giemsa.
-
When the parasitemia reaches 5-8%, sub-culture the parasites by adding fresh, washed human erythrocytes to reduce the parasitemia to 0.5-1%.
Synchronization of Parasite Culture
For stage-specific drug assays, it is essential to have a synchronized parasite population (e.g., ring stage). The most common method is sorbitol synchronization.
Materials:
-
Asynchronous P. falciparum culture with a high percentage of ring-stage parasites
-
5% (w/v) D-sorbitol solution, sterile
-
Complete Culture Medium
-
Centrifuge
Procedure:
-
Pellet the parasitized erythrocytes from the culture by centrifugation at 800 x g for 5 minutes.
-
Resuspend the pellet in 10 volumes of 5% D-sorbitol and incubate at room temperature for 10 minutes. This will lyse the mature parasite stages (trophozoites and schizonts).
-
Centrifuge at 800 x g for 5 minutes and discard the supernatant.
-
Wash the pellet of ring-stage parasites twice with RPMI 1640.
-
Resuspend the synchronized ring-stage parasites in Complete Culture Medium and return to the incubator.
In Vitro Drug Susceptibility Assay (SYBR Green I Method)
This assay is a widely used fluorescence-based method to determine the IC50 of antimalarial compounds.
Materials:
-
Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete Culture Medium
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Prepare serial dilutions of this compound in Complete Culture Medium in a 96-well plate. Include a drug-free control (medium with DMSO) and a background control (uninfected erythrocytes).
-
Add the synchronized parasite culture to each well. The final volume should be 200 µL.
-
Incubate the plate for 72 hours at 37°C in a mixed gas environment.
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a plate reader.
-
Calculate the percent inhibition of parasite growth for each drug concentration relative to the drug-free control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: Experimental workflow for determining the IC50 of this compound in P. falciparum.
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for researchers working with this compound and other DXR inhibitors in P. falciparum culture. By targeting the essential and parasite-specific non-mevalonate pathway, this compound represents a promising candidate for the development of new antimalarial therapies. Adherence to these standardized protocols will ensure reproducible and reliable data for the evaluation of its efficacy.
References
Application Note and Protocol: Determining the IC50 of Dxr-IN-1 against Plasmodium falciparum
Audience: Researchers, scientists, and drug development professionals.
Introduction
Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a major global health concern. The emergence and spread of drug-resistant P. falciparum strains necessitate the discovery and development of novel antimalarial compounds with new mechanisms of action. The methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid biosynthesis is essential for the parasite's survival and is absent in humans, making it an attractive target for new antimalarial drugs.[1][2] Dxr-IN-1 is a potent inhibitor of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (Dxr), a key enzyme in the MEP pathway.[1][2] This document provides detailed protocols for determining the 50% inhibitory concentration (IC50) of this compound against P. falciparum using the SYBR Green I-based fluorescence assay.
Data Presentation
The following table summarizes the reported IC50 values for various Dxr inhibitors against the 3D7 strain of P. falciparum. This data allows for a comparative analysis of their in vitro potency.
| Compound | Target | P. falciparum Strain | IC50 (nM) | Reference |
| RCB-185 (this compound) | Dxr | 3D7 | 18.3 ± 1.9 | [1] |
| EU-131 | Dxr | 3D7 | 51.6 ± 3.9 | |
| ERJ-207 | Dxr | 3D7 | 202.8 ± 15.2 | |
| Fosmidomycin (FSM) | Dxr | 3D7 | 1021.5 ± 77.8 | |
| FR-900098 | Dxr | 3D7 | 511.0 ± 50.4 |
Proposed Mechanism of Action
This compound targets the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (Dxr) in P. falciparum. This enzyme is a critical component of the non-mevalonate pathway, also known as the MEP pathway, which is responsible for the biosynthesis of isoprenoids. Isoprenoids are essential for various cellular processes in the parasite, including protein prenylation and the synthesis of ubiquinone and dolichol. By inhibiting Dxr, this compound disrupts the MEP pathway, leading to a depletion of essential isoprenoids and ultimately parasite death. This pathway is absent in the human host, providing a selective advantage for targeting the parasite.
Caption: Proposed mechanism of action of this compound in P. falciparum.
Experimental Protocols
This section details the SYBR Green I-based fluorescence assay for determining the IC50 of this compound against P. falciparum. This method is a widely used, robust, and cost-effective alternative to traditional radioisotope-based assays. It relies on the fluorescent dye SYBR Green I, which intercalates with parasite DNA, providing a quantitative measure of parasite growth.
Materials and Reagents
-
P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage
-
Human erythrocytes (O+ blood type)
-
Complete culture medium (RPMI 1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and human serum)
-
This compound stock solution (in DMSO)
-
Chloroquine (control drug)
-
96-well black, clear-bottom microtiter plates
-
SYBR Green I lysis buffer:
-
Tris (20 mM, pH 7.5)
-
EDTA (5 mM)
-
Saponin (0.008% w/v)
-
Triton X-100 (0.08% v/v)
-
SYBR Green I dye (2X final concentration)
-
-
Humidified modular incubator chamber
-
Gas mixture (5% CO2, 5% O2, 90% N2)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Experimental Workflow
Caption: Experimental workflow for IC50 determination using the SYBR Green I assay.
Step-by-Step Protocol
-
Drug Plate Preparation:
-
Prepare serial dilutions of this compound and the control drug (chloroquine) in complete culture medium in a separate 96-well plate.
-
Transfer the drug dilutions to a 96-well black, clear-bottom microtiter plate. Include wells with drug-free medium (negative control) and uninfected erythrocytes (background control).
-
-
Parasite Culture and Inoculation:
-
Maintain a continuous culture of P. falciparum and synchronize the parasites to the ring stage.
-
Prepare a parasite suspension with 0.5% parasitemia and 2% hematocrit in complete culture medium.
-
Add the parasite suspension to each well of the drug-dosed plate.
-
-
Incubation:
-
Place the plate in a humidified, modular incubator chamber.
-
Flush the chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Incubate at 37°C for 72 hours.
-
-
Lysis and Staining:
-
After incubation, carefully remove the plate from the incubator.
-
Add an equal volume of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 to 2 hours to allow for cell lysis and DNA staining.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence values (uninfected erythrocytes) from the values of the experimental and control wells.
-
Express the fluorescence readings as a percentage of the drug-free control.
-
Plot the percentage of parasite growth inhibition against the log of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
Conclusion
The protocols outlined in this application note provide a reliable and reproducible method for determining the in vitro antimalarial activity of this compound against P. falciparum. The SYBR Green I assay is a sensitive and high-throughput method suitable for screening and characterizing novel antimalarial compounds. The potent activity of this compound against the Dxr enzyme in the essential MEP pathway highlights its potential as a promising candidate for further drug development in the fight against malaria.
References
Application Notes and Protocols for Efficacy Testing of Dxr-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for evaluating the efficacy of Dxr-IN-1, a potent inhibitor of 1-deoxy-D-xylulose (B118218) 5-phosphate reductoisomerase (DXR). DXR is a critical enzyme in the non-mevalonate (MEP) pathway for isoprenoid biosynthesis, an essential metabolic route in many pathogens, including Mycobacterium tuberculosis and Plasmodium falciparum, but absent in humans. This makes DXR an attractive target for novel antimicrobial agents.
The following protocols and guidelines will enable researchers to assess the inhibitory activity of this compound from the molecular to the whole-organism level, ensuring a thorough and robust evaluation of its therapeutic potential.
Signaling Pathway
The MEP pathway is responsible for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all isoprenoids. This compound specifically inhibits DXR, the enzyme that catalyzes the conversion of 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP).[1][2][3] Inhibition of DXR blocks the entire downstream pathway, leading to the depletion of essential isoprenoids and ultimately, cell death.[1]
Experimental Workflow
A systematic approach is crucial for the evaluation of this compound. The proposed workflow begins with in vitro enzymatic assays to determine the direct inhibitory effect on DXR. This is followed by cell-based assays to assess whole-cell activity and confirm the mechanism of action. Finally, in vivo studies in relevant animal models are conducted to evaluate the compound's efficacy in a physiological setting.
Part 1: In Vitro Efficacy
Protocol 1: DXR Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified DXR. The activity is monitored by the decrease in NADPH concentration, which can be measured spectrophotometrically at 340 nm.[2][4] Commercially available kits for DXR inhibitor screening are also an option.[2]
Materials:
-
Purified recombinant DXR enzyme (e.g., from E. coli, M. tuberculosis, or P. falciparum)
-
1-deoxy-D-xylulose 5-phosphate (DXP)
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)
-
This compound
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.8, 25 mM MgCl2)[1]
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO only) and a positive control inhibitor if available (e.g., fosmidomycin).
-
Add the purified DXR enzyme to each well and incubate for 10 minutes at 37°C to allow for inhibitor binding.
-
Add NADPH to each well.
-
Initiate the reaction by adding DXP to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Data Presentation:
| Compound | Target Organism | IC50 (µM) |
| This compound | M. tuberculosis | 3.0[5] |
| This compound | P. falciparum | 0.030[5] |
| This compound | E. coli | 0.035[5] |
| Fosmidomycin (Control) | E. coli | Value |
Part 2: Cell-Based Efficacy and Mechanism of Action
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Target microorganism (e.g., E. coli, M. tuberculosis, P. falciparum)
-
Appropriate liquid growth medium
-
This compound
-
96-well microplates
-
Incubator
-
Microplate reader (for measuring optical density) or a viability indicator dye (e.g., resazurin)
Procedure:
-
Prepare a serial dilution of this compound in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include a positive control (no drug) and a negative control (no bacteria).
-
Incubate the plates under appropriate conditions (temperature, time, atmosphere).
-
After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. Alternatively, a viability dye can be added, and the color change or fluorescence can be measured.
-
The MIC is the lowest concentration of this compound that shows no visible growth.
Protocol 3: Mammalian Cell Cytotoxicity Assay
This assay is crucial to assess the selectivity of this compound by determining its toxicity to mammalian cells.
Materials:
-
Mammalian cell line (e.g., HepG2, HEK293)
-
Cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the assay.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).
Data Presentation:
| Compound | Organism/Cell Line | MIC (µM) | CC50 (µM) | Selectivity Index (CC50/MIC) |
| This compound | P. falciparum (3D7) | 0.55[5] | >1000 (HepG2)[5] | >1818 |
| This compound | P. falciparum (Dd2) | 0.94[5] | >1000 (HepG2)[5] | >1063 |
| This compound | M. tuberculosis | Value | Value | Value |
Protocol 4: Isopentenyl Pyrophosphate (IPP) Rescue Assay
This assay confirms that the antimicrobial activity of this compound is due to the inhibition of the MEP pathway. If the compound targets the MEP pathway, the addition of exogenous IPP, a downstream product, should rescue the cells from the inhibitory effects.[1][6][7][8]
Materials:
-
Target microorganism (e.g., P. falciparum)
-
Appropriate growth medium
-
This compound
-
Isopentenyl pyrophosphate (IPP)
-
96-well plates
-
Incubator
-
Method for assessing cell viability (as in Protocol 2)
Procedure:
-
Prepare two sets of serial dilutions of this compound in the growth medium in 96-well plates.
-
To one set of plates, add a final concentration of IPP (e.g., 200 µM).[8] The other set will not receive IPP.
-
Inoculate all wells with the target microorganism.
-
Include appropriate controls (no drug with and without IPP, no cells).
-
Incubate the plates under standard growth conditions.
-
Determine the cell viability in both sets of plates.
-
A significant increase in the MIC or a restoration of growth in the presence of IPP indicates that this compound targets the MEP pathway.[1]
Part 3: In Vivo Efficacy
Protocol 5: Murine Model of Mycobacterium tuberculosis Infection
This protocol outlines a general procedure for testing the efficacy of this compound in a mouse model of tuberculosis. Low-dose aerosol infection is a commonly used and clinically relevant model.[5]
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6)[5]
-
Mycobacterium tuberculosis (e.g., H37Rv or Erdman strain)[9][10]
-
Aerosol exposure system
-
This compound formulation for in vivo administration
-
Appropriate controls (e.g., vehicle, isoniazid)
-
Biosafety Level 3 (BSL-3) facility and procedures
Procedure:
-
Infect mice with a low dose of M. tuberculosis via aerosol inhalation.
-
Allow the infection to establish for a defined period (e.g., 2-4 weeks).
-
Randomly assign mice to treatment groups: Vehicle control, this compound (various doses), and a positive control drug.
-
Administer the treatments for a specified duration (e.g., 4-6 weeks) via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Monitor the health of the mice throughout the study.
-
At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleens.
-
Homogenize the organs and plate serial dilutions on appropriate agar (B569324) medium (e.g., 7H11 agar) to determine the bacterial load (colony-forming units, CFU).
-
Compare the CFU counts between the treatment groups and the vehicle control to assess the efficacy of this compound.
Data Presentation:
| Treatment Group | Dose | Mean Log10 CFU/Lung ± SD | Mean Log10 CFU/Spleen ± SD |
| Vehicle Control | - | Value | Value |
| This compound | Low Dose | Value | Value |
| This compound | High Dose | Value | Value |
| Isoniazid (Control) | Value | Value | Value |
These detailed protocols and application notes provide a robust framework for the preclinical evaluation of this compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing this promising compound through the drug development pipeline.
References
- 1. Inhibition of DXR in the MEP pathway with lipophilic N -alkoxyaryl FR900098 analogs - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00642E [pubs.rsc.org]
- 2. Design and synthesis of non-hydroxamate lipophilic inhibitors of 1-deoxy-d-xylulose 5-phosphate reductoisomerase (DXR): in silico, in vitro and antibacterial studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. media.malariaworld.org [media.malariaworld.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dxr Inhibitors in Anti-Malarial Drug Discovery: A Practical Guide
For: Researchers, scientists, and drug development professionals.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery of novel anti-malarial agents with new mechanisms of action. The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, essential for isoprenoid biosynthesis in the malaria parasite but absent in its human host, presents a rich source of validated drug targets. One of the most promising of these is 1-deoxy-D-xylulose (B118218) 5-phosphate reductoisomerase (Dxr; EC 1.1.1.267), the second enzyme in this pathway. Dxr catalyzes the conversion of 1-deoxy-D-xylulose 5-phosphate (DXP) to MEP. Its inhibition is lethal to the parasite, making it a prime target for anti-malarial chemotherapy.[1][2][3]
This document provides a detailed overview of the application of Dxr inhibitors in anti-malarial drug discovery. While the specific compound "Dxr-IN-1" is not found in publicly available literature and is likely an internal designation, this application note will use representative data from a well-characterized class of Dxr inhibitors, the lipophilic phosphonates, to illustrate the principles and protocols for evaluating such compounds. These inhibitors are derivatives of the natural product fosmidomycin (B1218577), a known Dxr inhibitor that has shown clinical efficacy but possesses suboptimal pharmacokinetic properties.[4][5] Lipophilic modifications aim to improve cell permeability and anti-malarial potency.
Mechanism of Action: Targeting the MEP Pathway
The MEP pathway is responsible for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all isoprenoids. In P. falciparum, these isoprenoids are crucial for various cellular functions, including protein prenylation, dolichol synthesis (for N-glycosylation), and the biosynthesis of ubiquinone and menaquinone. The localization of the MEP pathway enzymes within the parasite's apicoplast underscores its distinctiveness from the human mevalonate (B85504) (MVA) pathway for isoprenoid synthesis.
Dxr inhibitors, such as fosmidomycin and its analogues, typically act as competitive inhibitors of the enzyme's substrate, DXP. By blocking the Dxr-catalyzed step, these inhibitors starve the parasite of essential isoprenoid precursors, leading to cell death.
Figure 1: The MEP Pathway and the Site of Action of Dxr Inhibitors.
Quantitative Data for Representative Dxr Inhibitors
The following table summarizes the inhibitory activities of a selection of lipophilic phosphonate (B1237965) analogues against E. coli Dxr (EcDxr) and P. falciparum. These compounds serve as examples of the type of data generated during a drug discovery campaign targeting Dxr.
| Compound ID | Target | Assay Type | Ki (nM) | IC50 (µM) | P. falciparum EC50 (nM) |
| Fosmidomycin | EcDxr | Enzyme Inhibition | - | - | 400 |
| Compound 3 | EcDxr | Enzyme Inhibition | - | - | 90 |
| Compound 4 | EcDxr | Enzyme Inhibition | - | - | 250 |
| Compound 8 | EcDxr | Enzyme Inhibition | - | 0.84 | - |
| 5-phenylpyridin-2-ylmethylphosphonic acid | EcDxr | Enzyme Inhibition | 420 | - | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of Dxr inhibitors. Below are protocols for key experiments in the anti-malarial drug discovery workflow for a hypothetical Dxr inhibitor, "this compound".
Figure 2: General Workflow for the Evaluation of Dxr Inhibitors.
Dxr Enzyme Inhibition Assay (Spectrophotometric)
This assay measures the ability of a test compound to inhibit the enzymatic activity of recombinant Dxr by monitoring the oxidation of NADPH.
Materials:
-
Recombinant P. falciparum Dxr (PfDxr)
-
1-Deoxy-D-xylulose 5-phosphate (DXP)
-
NADPH
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
384-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm.
Protocol:
-
Prepare a reaction mixture in a 384-well plate containing assay buffer, PfDxr enzyme (final concentration ~12.5 nM), and the test compound at various concentrations.
-
Incubate the enzyme and inhibitor mixture for 20 minutes at room temperature.
-
Initiate the reaction by adding a mixture of DXP (final concentration ~175 µM) and NADPH (final concentration ~200 µM).
-
Immediately monitor the decrease in absorbance at 340 nm (corresponding to NADPH oxidation) over time using a spectrophotometer.
-
Calculate the initial reaction rates and determine the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
P. falciparum Asexual Blood Stage Growth Inhibition Assay (SYBR Green I-based)
This assay determines the efficacy of the test compound against the intraerythrocytic stages of P. falciparum.
Materials:
-
Synchronized ring-stage culture of P. falciparum (e.g., 3D7 or Dd2 strain) in human erythrocytes.
-
Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).
-
Test compound (e.g., this compound) serially diluted.
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.
-
SYBR Green I dye (10,000x stock in DMSO).
-
96-well black microplate.
-
Fluorescence plate reader.
Protocol:
-
In a 96-well plate, add 100 µL of parasite culture (1% parasitemia, 2% hematocrit) to wells containing serial dilutions of the test compound. Include positive (e.g., chloroquine) and negative (vehicle) controls.
-
Incubate the plate for 72 hours under standard parasite culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).
-
After incubation, lyse the cells by adding 100 µL of lysis buffer containing SYBR Green I (at a final dilution of 1:5000) to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the percent inhibition of parasite growth relative to the negative control.
-
Determine the EC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Mammalian Cell Cytotoxicity Assay (e.g., using HepG2 cells)
This assay assesses the toxicity of the test compound against a human cell line to determine its selectivity for the parasite.
Materials:
-
HepG2 human liver cell line.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound (e.g., this compound) serially diluted.
-
Resazurin-based reagent (e.g., alamarBlue™ or PrestoBlue™).
-
96-well clear-bottom microplate.
-
Fluorescence plate reader.
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of ~10,000 cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compound. Include a positive control for cytotoxicity (e.g., doxorubicin) and a negative (vehicle) control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add the resazurin-based reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Measure the fluorescence (or absorbance) to determine cell viability.
-
Calculate the percent cytotoxicity and determine the CC50 value.
-
The selectivity index (SI) can be calculated as the ratio of the CC50 for the mammalian cells to the EC50 for P. falciparum. A higher SI indicates greater selectivity for the parasite.
Figure 3: Calculation of the Selectivity Index.
Conclusion
Targeting the Dxr enzyme in the MEP pathway is a clinically validated and promising strategy for the development of new anti-malarial drugs. The protocols and data presented here provide a framework for the initial characterization of novel Dxr inhibitors, such as the hypothetical "this compound". By systematically evaluating enzyme inhibition, whole-cell anti-parasitic activity, and cytotoxicity, researchers can identify lead compounds with potent and selective anti-malarial activity for further preclinical and clinical development. The development of lipophilic Dxr inhibitors continues to be an active area of research with the potential to deliver next-generation anti-malarial therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Deoxy-D-xylulose 5-phosphate reductoisomerase: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Diverse Binding Modes Explain the Nanomolar Levels of Inhibitory Activities Against 1-Deoxy-d-Xylulose 5-Phosphate Reductoisomerase from Plasmodium falciparum Exhibited by Reverse Hydroxamate Analogs of Fosmidomycin with Varying N-Substituents [mdpi.com]
- 4. Novel Inhibitors of 1-deoxy-D-xylulose-5-phosphate Reductoisomerase (DXR) | National Agricultural Library [nal.usda.gov]
- 5. Design and synthesis of non-hydroxamate lipophilic inhibitors of 1-deoxy-d-xylulose 5-phosphate reductoisomerase (DXR): in silico, in vitro and antibacterial studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Dxr-IN-1 Cytotoxicity in HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for assessing the cytotoxicity of Dxr-IN-1, an inhibitor of 1-deoxy-D-xylulose (B118218) 5-phosphate reductoisomerase (DXR), in the human liver carcinoma cell line, HepG2. This compound primarily targets the non-mevalonate (MEP) pathway for isoprenoid biosynthesis, a pathway essential for various pathogens but absent in humans.[1][2] Consequently, this compound is expected to exhibit low cytotoxicity in mammalian cells. This document outlines detailed protocols for standard cytotoxicity assays, including MTT, LDH, and apoptosis assays, to quantify the potential cytotoxic effects of this compound on HepG2 cells.
Introduction
This compound is a potent inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in the MEP pathway.[3] This pathway is crucial for the survival of many pathogenic bacteria and parasites, making DXR a promising target for antimicrobial and antimalarial drugs.[1][2] Since the MEP pathway is not present in humans, who utilize the mevalonate (B85504) pathway for isoprenoid synthesis, inhibitors of DXR are anticipated to have a high therapeutic index with minimal off-target effects in mammalian systems.
The human hepatocellular carcinoma cell line, HepG2, is a widely used model in toxicology and drug metabolism studies. Assessing the cytotoxicity of novel compounds in this cell line is a critical step in preclinical drug development. These protocols provide standardized methods to evaluate the in vitro cytotoxicity of this compound in HepG2 cells, ensuring reliable and reproducible data.
Data Presentation
A summary of the reported cytotoxic activity of this compound in HepG2 cells is presented below.
| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |
| This compound | HepG2 | Cytotoxicity | Not Specified | >1000 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: HepG2 (human hepatocellular carcinoma).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells when they reach 70-80% confluency.
MTT Assay for Cell Viability
This assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.
-
Materials:
-
HepG2 cells
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
-
Protocol:
-
Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 µM) and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 492 nm or 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
LDH Cytotoxicity Assay
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, from damaged cells into the culture medium.
-
Materials:
-
HepG2 cells
-
This compound
-
LDH cytotoxicity assay kit
-
96-well plates
-
-
Protocol:
-
Seed HepG2 cells in a 96-well plate as described for the MTT assay.
-
Treat cells with various concentrations of this compound and controls (spontaneous release, maximum release, and vehicle).
-
Incubate for the desired exposure period.
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity according to the kit manufacturer's instructions.
-
Apoptosis Assays
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Materials:
-
HepG2 cells
-
This compound
-
Caspase-3 colorimetric or fluorometric assay kit
-
6-well plates
-
-
Protocol:
-
Seed HepG2 cells in 6-well plates.
-
Treat cells with this compound for the desired time.
-
Harvest the cells and prepare cell lysates according to the kit's protocol.
-
Add the caspase-3 substrate (e.g., DEVD-pNA or DEVD-AFC) to the lysates.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
-
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
HepG2 cells
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
-
Protocol:
-
Treat HepG2 cells with this compound.
-
Harvest the cells, including any floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Visualizations
This compound Mechanism of Action
Caption: this compound mechanism of action in the MEP pathway.
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for assessing this compound cytotoxicity.
References
- 1. Non-hydroxamate inhibitors of 1-deoxy-d-xylulose 5-phosphate reductoisomerase (DXR): A critical review and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of non-hydroxamate lipophilic inhibitors of 1-deoxy-d-xylulose 5-phosphate reductoisomerase (DXR): in silico, in vitro and antibacterial studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Audience: Researchers, scientists, and drug development professionals.
An Application Note and Protocol for the Kinetic Analysis of Dxr-IN-1 Inhibition
Abstract
1-Deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) is a critical enzyme in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for isoprenoid biosynthesis.[1] This pathway is essential for the survival of many pathogenic organisms, including Plasmodium falciparum and Mycobacterium tuberculosis, but is absent in humans, making DXR an attractive target for novel antimicrobial agents.[1][2][3] this compound is a potent inhibitor of DXR, demonstrating significant activity against DXR from various pathogens.[4] This document provides a comprehensive methodology for the kinetic analysis of this compound, including protocols for recombinant DXR production, enzyme activity assays, and the determination of key inhibitory parameters such as IC₅₀ and the mechanism of inhibition.
The MEP Pathway and the Role of DXR
The MEP pathway is responsible for synthesizing the isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[5] DXR catalyzes the second committed step in this pathway: the NADPH-dependent intramolecular rearrangement and reduction of 1-deoxy-D-xylulose-5-phosphate (DXP) to MEP.[1][6] Inhibition of DXR blocks the production of essential isoprenoids, leading to cell death.[7]
Quantitative Data Summary: this compound Inhibition Profile
The inhibitory activity of this compound has been quantified against DXR from different organisms and in cellular assays. A summary of the reported half-maximal inhibitory concentration (IC₅₀) values is presented below.
| Target/Organism | Assay Type | IC₅₀ (µM) | Reference |
| P. falciparum DXR | Enzyme Inhibition | 0.030 | [4] |
| E. coli DXR | Enzyme Inhibition | 0.035 | [4] |
| M. tuberculosis DXR | Enzyme Inhibition | 3.0 | [4] |
| P. falciparum (Pf3D7) | Cell Growth Inhibition | 0.55 | [4] |
| P. falciparum (PfDd2) | Cell Growth Inhibition | 0.94 | [4] |
| Human Hepatocyte (HepG2) | Cytotoxicity | >1000 | [4] |
Experimental Protocols
A thorough kinetic analysis of this compound requires purified, active enzyme and a reliable assay to measure its activity. The following protocols detail the necessary steps from enzyme production to kinetic characterization.
Protocol 1: Recombinant DXR Expression and Purification
The kinetic analysis of this compound begins with the production of pure, active DXR enzyme. This is typically achieved by expressing a recombinant version of the DXR gene (dxr) in a host system like E. coli.[8][9]
Methodology:
-
Cloning: The dxr gene from the organism of interest (e.g., P. falciparum) is amplified via PCR and cloned into a suitable bacterial expression vector, often containing an affinity tag (e.g., a poly-histidine tag) to facilitate purification.[10][11]
-
Transformation: The resulting plasmid is transformed into a competent E. coli expression host strain, such as BL21(DE3).[12]
-
Expression:
-
A single colony is used to inoculate a starter culture (e.g., in LB media with appropriate antibiotic) and grown overnight.
-
The starter culture is used to inoculate a larger volume of culture medium. The culture is grown at 37°C with shaking until it reaches an optimal optical density (OD₆₀₀ of ~0.6).[12]
-
Recombinant protein expression is induced by adding an agent like Isopropyl β-D-1-thiogalactopyranoside (IPTG). The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance protein solubility.[12][13]
-
-
Cell Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (containing lysozyme, DNase, and protease inhibitors) and lysed, for example, by sonication.
-
Purification:
-
The lysate is clarified by high-speed centrifugation to remove cell debris.[9]
-
The soluble fraction is loaded onto an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins).[14]
-
The column is washed to remove non-specifically bound proteins.
-
The recombinant DXR protein is eluted using a high concentration of a competing agent (e.g., imidazole).
-
(Optional) For higher purity, subsequent purification steps like ion-exchange or size-exclusion chromatography can be performed.[15]
-
-
Verification: The purity of the protein is assessed by SDS-PAGE. Protein concentration is determined using a standard method like the Bradford or BCA assay. The purified enzyme should be stored in appropriate aliquots at -80°C.
Protocol 2: DXR Enzyme Activity Assay
The activity of DXR is typically measured by monitoring the consumption of the cofactor NADPH, which can be observed as a decrease in absorbance at 340 nm.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl pH 7.8, 2 mM MgCl₂, 1 mM DTT).
-
Assay Procedure:
-
In a 96-well UV-transparent plate or a cuvette, add the reaction buffer.
-
Add the DXR substrate, 1-deoxy-D-xylulose-5-phosphate (DXP), to the desired final concentration.
-
Add NADPH to a final concentration at or near its Michaelis constant (Kₘ) to ensure sensitivity to competitive inhibitors.[16]
-
Add the purified DXR enzyme to initiate the reaction.
-
-
Data Acquisition: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The initial linear rate of the reaction (initial velocity, v₀) is proportional to the enzyme's activity.[16]
Protocol 3: Kinetic Analysis of this compound Inhibition
This protocol outlines the steps to determine the IC₅₀ value of this compound and to elucidate its mechanism of inhibition.
A. IC₅₀ Determination
The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[17]
Methodology:
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make a series of dilutions to cover a wide concentration range (e.g., from 1 nM to 100 µM).
-
Assay Performance:
-
Set up DXR activity assays as described in Protocol 2.
-
For each reaction, add a different concentration of this compound. Include a control reaction with solvent only (0% inhibition) and a control without enzyme (100% inhibition).
-
Pre-incubate the enzyme with the inhibitor for a defined period before adding the substrate to start the reaction.
-
-
Data Analysis:
-
Calculate the initial velocity (v₀) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = 100 × [1 - (v_inhibitor / v_control)]
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., a four-parameter logistic function) to obtain the sigmoidal dose-response curve. The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.[18][19]
-
B. Mechanism of Inhibition (MoA) Studies
To understand how this compound inhibits DXR, it is essential to determine its mechanism of action (e.g., competitive, non-competitive, uncompetitive, or mixed). This is achieved by measuring the enzyme's kinetics at various substrate and inhibitor concentrations.[20]
Methodology:
-
Experimental Setup:
-
Select a range of fixed concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC₅₀ value).
-
For each fixed inhibitor concentration, perform a series of DXR activity assays by varying the concentration of the substrate DXP (e.g., from 0.2x to 5x its Kₘ value).[16]
-
-
Data Analysis:
-
Calculate the initial velocity (v₀) for each combination of substrate and inhibitor concentration.
-
Generate a double reciprocal plot (Lineweaver-Burk plot) by plotting 1/v₀ versus 1/[DXP] for each inhibitor concentration.
-
Analyze the plot to determine the mechanism of inhibition:
-
Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).
-
Non-competitive: Lines intersect on the x-axis (Kₘ is unchanged, apparent Vₘₐₓ decreases).
-
Uncompetitive: Lines are parallel (both apparent Kₘ and Vₘₐₓ decrease).
-
Mixed: Lines intersect in the second or third quadrant, but not on an axis.
-
-
-
Determination of Kᵢ: The inhibition constant (Kᵢ), which represents the dissociation constant of the enzyme-inhibitor complex, can be calculated by replotting the slopes or y-intercepts from the Lineweaver-Burk plot against the inhibitor concentration.[21]
Conclusion
The protocols detailed in this application note provide a robust framework for the comprehensive kinetic analysis of this compound. By systematically determining the IC₅₀, mechanism of inhibition, and Kᵢ, researchers can gain critical insights into the inhibitor's potency and mode of action. This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent DXR inhibitors as potential anti-infective agents.
References
- 1. Design and synthesis of non-hydroxamate lipophilic inhibitors of 1-deoxy-d-xylulose 5-phosphate reductoisomerase (DXR): in silico, in vitro and antibacterial studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of non-hydroxamate lipophilic inhibitors of 1-deoxy- d -xylulose 5-phosphate reductoisomerase (DXR): in silico , in vitro and ant ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05083E [pubs.rsc.org]
- 3. Inhibition of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (Dxr): a review of the synthesis and biological evaluation of recent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of DXR in the MEP pathway with lipophilic N -alkoxyaryl FR900098 analogs - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00642E [pubs.rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Overview of the Purification of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Cloning and Characterization of DXS and DXR Genes in the Terpenoid Biosynthetic Pathway of Tripterygium wilfordii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cloning, Expression, Purification and CD Analysis of Recombinant Human Betatrophin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cloning, expression, purification, crystallization and preliminary X-ray diffraction studies of a 12R-LOX–chaperone complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. avantorsciences.com [avantorsciences.com]
- 15. sinobiological.com [sinobiological.com]
- 16. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. The Importance of IC50 Determination | Visikol [visikol.com]
- 18. Star Republic: Guide for Biologists [sciencegateway.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer’s Drug Galantamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel Dxr Inhibitors Using Dxr-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deoxy-D-xylulose (B118218) 5-phosphate reductoisomerase (Dxr) is a critical enzyme in the methylerythritol phosphate (B84403) (MEP) pathway, an essential metabolic route for isoprenoid biosynthesis in many pathogenic bacteria, including Mycobacterium tuberculosis, and parasites like Plasmodium falciparum.[1][2] The absence of this pathway in humans makes Dxr an attractive and specific target for the development of novel anti-infective agents.[1][2]
Dxr-IN-1 is a potent inhibitor of Dxr, demonstrating significant activity against the enzyme from various organisms.[3] Its established inhibitory profile makes it an ideal positive control for high-throughput screening (HTS) campaigns aimed at discovering new chemical entities that target Dxr. This document provides detailed application notes and protocols for utilizing this compound in HTS to identify and characterize novel Dxr inhibitors.
This compound: A Potent Tool for Dxr Inhibitor Screening
This compound acts by binding to the active site of Dxr, thereby inhibiting its catalytic activity.[3] This inhibition disrupts the MEP pathway, leading to the depletion of essential isoprenoid precursors and ultimately causing cell death in susceptible organisms. The selectivity and potency of this compound make it an excellent reference compound for validating assay performance and quantifying the activity of potential new inhibitors.
Quantitative Data for this compound and Other Dxr Inhibitors
The following table summarizes the inhibitory activity of this compound and the well-known Dxr inhibitor, Fosmidomycin. This data is crucial for establishing assay sensitivity and for comparative analysis of newly identified inhibitors.
| Compound | Target Organism/Enzyme | Assay Type | IC50 (µM) | Reference |
| This compound | P. falciparum Dxr | Enzymatic | 0.030 | [3] |
| E. coli Dxr | Enzymatic | 0.035 | [3] | |
| M. tuberculosis Dxr | Enzymatic | 3.0 | [3] | |
| P. falciparum (Pf3D7) | Cell-based | 0.55 | [3] | |
| P. falciparum (PfDd2) | Cell-based | 0.94 | [3] | |
| HepG-2 (human cell line) | Cytotoxicity | >1000 | [3] | |
| Fosmidomycin | E. coli Dxr | Enzymatic | 0.130 | [4] |
Signaling Pathway: The Methylerythritol Phosphate (MEP) Pathway
The diagram below illustrates the MEP pathway and highlights the crucial step catalyzed by Dxr, which is the target of this compound. Understanding this pathway is essential for interpreting the mechanism of action of identified inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (Dxr): a review of the synthesis and biological evaluation of recent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design and synthesis of non-hydroxamate lipophilic inhibitors of 1-deoxy-d-xylulose 5-phosphate reductoisomerase (DXR): in silico, in vitro and antibacterial studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Dxr-IN-1 solubility and stability issues
Welcome to the technical support center for Dxr-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound. Below you will find troubleshooting guides and frequently asked questions to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR).[1][2] DXR is a key enzyme in the methylerythritol phosphate (B84403) (MEP) pathway, which is essential for the synthesis of isoprenoids in many pathogens, including Plasmodium falciparum and Mycobacterium tuberculosis.[3] Since this pathway is absent in humans, it is an attractive target for antimicrobial drug development. This compound exerts its inhibitory effect by binding to the active site of DXR, thereby blocking its catalytic activity.[1][2]
Q2: What are the recommended storage conditions for this compound?
For solid this compound, it is recommended to store the compound as per the instructions on the Certificate of Analysis. Generally, it is shipped at room temperature, but long-term storage recommendations should be strictly followed to ensure stability.[1] For stock solutions, it is advisable to store them at -20°C or -80°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Q3: I am having trouble dissolving this compound. What solvents are recommended?
Q4: My this compound solution appears to have precipitated after dilution in my aqueous buffer. What can I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for many small molecule inhibitors. Here are a few troubleshooting steps:
-
Lower the final concentration: The concentration of this compound in your assay may be above its solubility limit in the aqueous buffer. Try performing a serial dilution to determine the maximum soluble concentration.
-
Increase the percentage of DMSO: A small increase in the final percentage of DMSO in your assay buffer (e.g., from 0.1% to 0.5% or 1%) may help to keep the compound in solution. However, be mindful of the tolerance of your biological system to DMSO, as it can be toxic at higher concentrations.
-
Use a surfactant: In some cases, the addition of a small amount of a biocompatible surfactant, such as Tween-20 or Pluronic F-68, can help to increase the solubility of hydrophobic compounds.
-
Sonication: Gentle sonication of the solution after dilution may help to redissolve any precipitate.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
Inconsistent results can often be traced back to issues with the stability of the compound in the assay medium.
Potential Cause 1: Degradation of this compound in solution.
-
Troubleshooting: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid using old or repeatedly freeze-thawed aliquots.
Potential Cause 2: Interaction with assay components.
-
Troubleshooting: Some components of your assay buffer or media could be interacting with this compound. If possible, simplify the buffer composition to identify any potential interfering substances.
Issue 2: Low potency or lack of activity in an enzyme inhibition assay.
If this compound is not showing the expected inhibitory activity, consider the following:
Potential Cause 1: Incorrect preparation of the compound.
-
Troubleshooting: Ensure that the compound is fully dissolved in the stock solution and that the dilutions are made accurately. Visually inspect the stock solution for any undissolved particles.
Potential Cause 2: Inactive compound due to improper storage.
-
Troubleshooting: If there is any doubt about the storage conditions or age of the compound, it is best to use a fresh vial of this compound.
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | Organism | IC50 (µM) |
| DXR | P. falciparum | 0.030[1] |
| DXR | E. coli | 0.035[1] |
| DXR | M. tuberculosis | 3.0[1] |
| Cell Growth | P. falciparum (Pf3D7) | 0.55[1] |
| Cell Growth | P. falciparum (PfDd2) | 0.94[1] |
| Cytotoxicity | HepG-2 cells | >1000[1] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing the compound: Carefully weigh out the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Adding the solvent: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. Gentle warming (e.g., to 37°C) and sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes and store at -20°C or -80°C.
Visualizations
Caption: The MEP pathway, highlighting the inhibition of DXR by this compound.
Caption: A logical workflow for troubleshooting common this compound issues.
References
Dxr-IN-1 Experimental Variability: A Technical Support Guide
Welcome to the technical support center for Dxr-IN-1, a potent inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot experimental variability and address common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in the non-mevalonate (or methylerythritol phosphate, MEP) pathway for isoprenoid biosynthesis.[1] This pathway is essential for the survival of many pathogens, including the malaria parasite Plasmodium falciparum, but is absent in humans, making DXR an attractive drug target.[2][3] this compound is highly selective for P. falciparum DXR and inhibits parasite growth by binding to the active site of the enzyme, thereby blocking its catalytic activity.[2]
Q2: How should I prepare and store this compound stock solutions?
This compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the powdered compound in 100% DMSO. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] Stock solutions in DMSO are generally stable for up to one month when stored at -20°C.
Q3: My this compound precipitated when I added it to my cell culture medium. How can I prevent this?
Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue. To avoid this, it is recommended to perform a stepwise dilution. Instead of adding the concentrated stock directly to the full volume of media, first, create an intermediate dilution in the medium. Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to prevent solvent-induced cytotoxicity. Including a vehicle control (medium with the same final DMSO concentration) in your experiments is crucial.
Q4: I am observing high variability in my IC50 values for this compound in P. falciparum growth inhibition assays. What are the potential causes?
Inconsistent IC50 values can arise from several factors:
-
Parasite Synchronization: Ensure a tight synchronization of your P. falciparum culture, typically to the ring stage, before initiating the assay. Asynchronous cultures will exhibit variable drug susceptibility.
-
Hematocrit and Parasitemia: Maintain a consistent hematocrit and starting parasitemia across all wells of your assay plate. Variations can affect parasite growth and apparent drug efficacy.
-
Compound Stability: While stock solutions are relatively stable, the stability of this compound in cell culture media over the course of a multi-day experiment can be a factor. Consider performing stability studies of the compound in your specific media and under your experimental conditions.
-
Reagent Variability: Use the same batches of media, serum, and other reagents for a set of experiments to minimize variability. Serum, in particular, is an undefined mixture and can vary from lot to lot, potentially impacting compound activity through protein binding.
-
Assay Conditions: Minor variations in incubation time, temperature, and gas mixture can influence parasite growth and IC50 values.
Troubleshooting Guides
Issue 1: Inconsistent Results in DXR Enzyme Inhibition Assays
| Potential Cause | Troubleshooting Steps |
| Inaccurate Reagent Concentrations | Verify the concentrations of all assay components, including the enzyme, substrate (DXP), and cofactor (NADPH). Prepare fresh solutions for each experiment. |
| Enzyme Inactivity | Ensure the purified DXR enzyme has been stored correctly and has not lost activity. Test enzyme activity with a known inhibitor as a positive control. |
| Compound Precipitation | Visually inspect the assay plate for any signs of compound precipitation, which can lead to inaccurate results. If precipitation is observed, adjust the solvent or dilution method. |
| Assay Artifacts | Some compounds can interfere with the assay readout (e.g., absorbance or fluorescence). Run control experiments without the enzyme to check for any compound-specific interference. |
Issue 2: High Variability in P. falciparum Growth Inhibition Assays
| Potential Cause | Troubleshooting Steps |
| Inconsistent Parasite Health | Regularly monitor the health and morphology of your parasite cultures. Unhealthy parasites will respond differently to drug treatment. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile media or water. |
| Inaccurate IC50 Calculation | Use a consistent and appropriate curve-fitting model (e.g., a four-parameter logistic model) to calculate IC50 values. Ensure you have a sufficient number of data points across a suitable concentration range. |
| Drug-Serum Protein Interaction | The presence of serum in the culture medium can lead to the binding of this compound to serum proteins, reducing its effective concentration. If variability is high, consider reducing the serum percentage or using a serum-free medium for the duration of the assay, if tolerated by the cells. |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound. Note that these values can vary depending on the specific experimental conditions.
| Target | Organism/Cell Line | IC50 Value |
| DXR Enzyme | P. falciparum | 0.030 µM |
| DXR Enzyme | E. coli | 0.035 µM |
| DXR Enzyme | M. tuberculosis | 3.0 µM |
| Anti-Plasmodium Activity | P. falciparum (3D7) | 0.55 µM |
| Anti-Plasmodium Activity | P. falciparum (Dd2) | 0.94 µM |
| Cytotoxicity | HepG-2 | >1000 µM |
Experimental Protocols
Protocol 1: DXR Enzyme Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound against DXR by monitoring the oxidation of NADPH at 340 nm.
Materials:
-
Purified recombinant DXR enzyme
-
This compound
-
1-deoxy-D-xylulose 5-phosphate (DXP)
-
NADPH
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8, 25 mM MgCl2
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Assay Mixture: In each well of the microplate, prepare the reaction mixture with a final volume of, for example, 120 µL, containing the assay buffer, 150 µM NADPH, and 0.8-1 µM of purified DXR enzyme.
-
Add Inhibitor: Add 1 µL of this compound at various concentrations (in DMSO) to the wells. For the control, add 1 µL of DMSO.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the enzyme and inhibitor to interact.
-
Initiate Reaction: Start the enzymatic reaction by adding DXP to a final concentration approximately equal to its Km value (e.g., 50-250 µM, depending on the DXR ortholog).
-
Monitor NADPH Oxidation: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percent inhibition relative to the DMSO control and plot against the logarithm of the inhibitor concentration to calculate the IC50 value.
Protocol 2: P. falciparum Growth Inhibition Assay (SYBR Green I-based)
This protocol describes a common method to assess the effect of this compound on the in vitro growth of P. falciparum.
Materials:
-
Synchronized P. falciparum ring-stage culture
-
Complete parasite culture medium
-
This compound
-
SYBR Green I lysis buffer
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Drug Plate: Prepare serial dilutions of this compound in complete culture medium in the 96-well plate. Include drug-free wells (with and without DMSO) as controls.
-
Add Parasite Culture: Add the synchronized parasite culture (e.g., at a starting parasitemia of 0.5% and 2% hematocrit) to each well.
-
Incubation: Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, freeze the plate at -80°C to lyse the red blood cells. Thaw the plate and add SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1-2 hours.
-
Read Fluorescence: Read the fluorescence on a plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate IC50 values by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: The Non-Mevalonate (MEP) Pathway and the inhibitory action of this compound.
References
- 1. Five Questions about Non-Mevalonate Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]
- 3. "Investigations into the Non-Mevalonate Isoprenoid Biosynthesis Pathway" by Justin K. White [digitalcommons.usf.edu]
- 4. medchemexpress.cn [medchemexpress.cn]
potential off-target effects of Dxr-IN-1 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Dxr-IN-1, an inhibitor of 1-deoxy-D-xylulose (B118218) 5-phosphate reductoisomerase (DXR). The information is tailored for researchers, scientists, and drug development professionals to address potential issues, including off-target effects, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
This compound is an inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in the methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid biosynthesis.[1][2][3] This pathway is essential for the survival of many pathogens, including Plasmodium falciparum and Mycobacterium tuberculosis, but is absent in humans.[1][3] this compound inhibits the growth of these pathogens by binding to the active site of DXR and blocking its catalytic activity.[4]
Q2: What is the known selectivity profile of this compound?
This compound is highly selective for P. falciparum DXR.[4] It also shows inhibitory activity against DXR from E. coli and M. tuberculosis, though with different potencies. A summary of its known inhibitory concentrations (IC50) is provided in the data table below.
Q3: Does this compound have known off-target effects in human cells?
Currently, there is no publicly available, comprehensive off-target profile for this compound against a broad panel of human proteins (e.g., kinases, GPCRs). However, this compound has been shown to have very low cytotoxicity in the human liver cell line HepG-2, with an IC50 value greater than 1000 μM.[4] This is consistent with the absence of a DXR homolog in humans.[1] Despite low cytotoxicity, researchers should remain aware of the potential for other, more subtle off-target effects.
Q4: What are the common causes of unexpected results when using small molecule inhibitors like this compound?
Unexpected results with small molecule inhibitors can arise from several factors, including:
-
Compound Stability and Solubility: The inhibitor may degrade or precipitate in the experimental medium.
-
Off-Target Effects: The inhibitor may interact with unintended cellular targets, leading to unforeseen phenotypes.[5]
-
Assay Interference: The compound may directly interfere with the assay technology (e.g., autofluorescence, light quenching).[6]
-
Cellular Health: High concentrations of the inhibitor or the solvent (e.g., DMSO) may induce cellular stress or toxicity, confounding the experimental results.
Quantitative Data Summary
The following table summarizes the known in vitro potencies and cytotoxicities of this compound.
| Target/Cell Line | Organism | Assay Type | IC50 (μM) |
| DXR | Plasmodium falciparum | Enzymatic | 0.030 |
| DXR | Escherichia coli | Enzymatic | 0.035 |
| DXR | Mycobacterium tuberculosis | Enzymatic | 3.0 |
| Pf3D7 | Plasmodium falciparum | Anti-Plasmodial Activity | 0.55 |
| PfDd2 | Plasmodium falciparum | Anti-Plasmodial Activity | 0.94 |
| HepG-2 | Homo sapiens | Cytotoxicity | >1000 |
Data sourced from MedchemExpress.[4]
Visualized Pathways and Workflows
Signaling Pathway
Caption: The MEP pathway in P. falciparum and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for assessing the anti-plasmodial activity of this compound.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues you might encounter when using this compound in your experiments.
Issue 1: Observed cellular phenotype in a non-target organism (e.g., human cells) at high concentrations.
-
Possible Cause: Off-target effects or non-specific cytotoxicity. While this compound has low cytotoxicity in HepG2 cells, other cell lines might be more sensitive, or the observed phenotype may not be related to cell death.[4]
-
Troubleshooting Steps:
-
Confirm with a Secondary Assay: Use an orthogonal assay to confirm the phenotype. For example, if you observe a change in gene expression, validate it with both qPCR and a protein-level analysis like a Western blot.
-
Dose-Response Analysis: Perform a detailed dose-response experiment to determine the EC50 for the observed phenotype and compare it to the IC50 of this compound against its intended target.[5] A significant difference may suggest an off-target effect.
-
Use a Structurally Unrelated Inhibitor: If available, use a different inhibitor of the same target pathway (in the pathogen) to see if it recapitulates the phenotype in the non-target organism. A different outcome would point towards an off-target effect of this compound.
-
Consider Compound Properties: At high concentrations, some small molecules can form aggregates, leading to non-specific inhibition.[6] Consider including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in a control experiment to test for this.
-
Issue 2: Inconsistent or no inhibition of pathogen growth.
-
Possible Cause: Issues with compound stability, solubility, or experimental setup.
-
Troubleshooting Steps:
-
Check Compound Solubility: Visually inspect your stock and working solutions for any precipitation. If solubility is a concern, you may need to adjust the solvent or use a fresh stock solution.
-
Assess Compound Stability: The stability of small molecules in cell culture media can vary.[7] If you suspect degradation, you can perform a time-course experiment where the compound is incubated in the media for different durations before being added to the cells.
-
Verify Assay Conditions: Ensure that your pathogen culture is healthy and that the parasitemia/bacterial density is within the optimal range for your assay.
-
Include Positive and Negative Controls: Always include a known effective drug as a positive control and a vehicle-only (e.g., DMSO) as a negative control to ensure your assay is performing as expected.
-
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Experimental Protocols
Protocol: In Vitro Anti-Plasmodial Susceptibility Testing using SYBR Green I
This protocol is adapted from standard methods for assessing the in vitro susceptibility of P. falciparum to anti-malarial compounds.
1. Materials:
-
P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage.
-
Complete culture medium (e.g., RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and Albumax II or human serum).
-
Washed, type O+ human red blood cells (RBCs).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
SYBR Green I lysis buffer.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader.
2. Methodology:
-
Parasite Culture: Maintain a continuous culture of P. falciparum and synchronize the parasites to the ring stage using methods like sorbitol treatment.[8]
-
Plate Preparation:
-
Prepare serial dilutions of this compound in complete culture medium in a separate 96-well plate.
-
Transfer the diluted compound to the assay plate. Include wells for positive (e.g., chloroquine) and negative (vehicle only) controls.
-
-
Parasite Addition:
-
Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium.
-
Add the parasite suspension to each well of the assay plate.
-
-
Incubation:
-
Incubate the plate for 72 hours in a humidified, modular incubation chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.[8]
-
-
Growth Measurement:
-
After incubation, freeze the plate at -80°C to lyse the RBCs.
-
Thaw the plate and add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1-3 hours.
-
Read the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence from uninfected RBCs.
-
Normalize the data to the negative control (100% growth) and positive control (0% growth).
-
Plot the percentage of growth inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
- 1. Design and synthesis of non-hydroxamate lipophilic inhibitors of 1-deoxy-d-xylulose 5-phosphate reductoisomerase (DXR): in silico, in vitro and antibacterial studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of 1-Deoxy-D-Xylulose-5-Phosphate Reductoisomerase/Lipophilic Phosphonate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-hydroxamate inhibitors of 1-deoxy-d-xylulose 5-phosphate reductoisomerase (DXR): A critical review and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suitability of methods for Plasmodium falciparum cultivation in atmospheric air - PMC [pmc.ncbi.nlm.nih.gov]
Dxr-IN-1 Stock Solution Preparation: A Technical Guide
For researchers, scientists, and drug development professionals utilizing Dxr-IN-1, a potent inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), the correct preparation of stock solutions is a critical first step for reliable and reproducible experimental results. This technical support guide provides a comprehensive overview of the recommended procedures, addressing common questions and potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds, including this compound.
Q2: What is the solubility of this compound in DMSO?
Q3: How should I store the solid this compound compound and its stock solution?
A3: Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| DMSO Stock Solution | -80°C | Up to 2 years | Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 year | Suitable for shorter-term storage. |
Q4: I see precipitation in my stock solution after thawing. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To resolve this, gently warm the solution to 37°C and vortex or sonicate until the precipitate dissolves completely. Before use, ensure the solution is at room temperature and visually inspect for any remaining particulates. To prevent this, consider preparing a slightly lower concentration stock solution or ensuring the initial dissolution was complete.
Q5: What is the maximum recommended concentration of DMSO in my final cell culture medium?
A5: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid solvent-induced toxicity. However, the optimal concentration may vary depending on the cell line and experimental conditions. It is advisable to run a vehicle control (medium with the same final concentration of DMSO) to assess any potential effects of the solvent on your experiment.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound. The molecular weight of this compound is required for this calculation and should be obtained from the supplier's certificate of analysis. For this example, a hypothetical molecular weight of 500 g/mol will be used.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Pre-weighing Preparations: Allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing this compound: Tare the analytical balance with a sterile microcentrifuge tube. Carefully weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution (assuming MW = 500 g/mol ), you would need 5 mg of the compound.
-
Calculation: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 500 g/mol * 1000 mg/g = 5 mg
-
-
Dissolution: Add the appropriate volume of DMSO to the microcentrifuge tube containing the weighed this compound. For a 10 mM solution with 5 mg of compound, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for short intervals to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or -20°C for shorter-term use.
Workflow for Preparing this compound Stock Solution
Technical Support Center: Overcoming Dxr-IN-1 Resistance in P. falciparum
Welcome to the technical support center for Dxr-IN-1, a potent inhibitor of the 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) enzyme in Plasmodium falciparum. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments, particularly the emergence of parasite resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the P. falciparum DXR enzyme. This enzyme is a critical component of the methylerythritol phosphate (B84403) (MEP) pathway, which is responsible for the synthesis of isoprenoids.[1] Isoprenoids are essential for parasite survival, and their inhibition leads to parasite death. The MEP pathway is an attractive drug target as it is essential in the parasite but absent in humans.[1]
Q2: What are the expected IC50 values for this compound against drug-sensitive P. falciparum strains?
A2: While specific IC50 data for this compound is not widely published, other potent DXR inhibitors show activity in the nanomolar range against drug-sensitive strains like 3D7. For instance, the DXR inhibitor RCB-185 has a reported IC50 of 18.3 ± 1.9 nM.[2] It is crucial to establish a baseline IC50 for this compound in your sensitive parent strain to accurately assess resistance.
Q3: How can I confirm that this compound is acting on the MEP pathway in my experiments?
A3: An isopentenyl pyrophosphate (IPP) rescue assay can confirm on-target activity. IPP is a downstream product of the MEP pathway. Supplementing the culture medium with IPP should rescue the parasites from the inhibitory effects of this compound, confirming that the drug's mechanism of action is through inhibition of this pathway.[1]
Q4: What are the potential mechanisms of resistance to DXR inhibitors like this compound?
A4: Based on studies with other DXR inhibitors like fosmidomycin, and general mechanisms of antimalarial resistance, several mechanisms can be hypothesized:
-
Target Modification: While not yet reported for this compound, mutations in the dxr gene could potentially alter the drug-binding site, reducing the inhibitor's efficacy.
-
Gene Amplification: Increased copy number of the target gene, dxr, could lead to higher levels of the DXR enzyme, requiring higher concentrations of the inhibitor to achieve the same effect. Amplification of the pfmdr1 gene has been associated with resistance to a variety of antimalarials.[3][4]
-
Metabolic Bypass: Parasites may develop mechanisms to bypass the inhibited step. For the DXR inhibitor fosmidomycin, resistance has been linked to loss-of-function mutations in the HAD2 gene, which leads to increased levels of the MEP pathway intermediate DOXP, effectively out-competing the inhibitor.[5]
-
Drug Efflux: Increased expression of transporter proteins, such as PfMDR1, can lead to the removal of the drug from the parasite, reducing its intracellular concentration.[6][7]
Troubleshooting Guides
Issue 1: Higher than expected IC50 values for this compound in the parental strain.
| Possible Cause | Troubleshooting Step |
| Compound Instability | Ensure proper storage of this compound stock solutions (e.g., -20°C, protected from light). Prepare fresh dilutions for each experiment. |
| Assay Conditions | Verify the accuracy of drug concentrations, parasite density, and incubation times. Ensure the SYBR Green I or other detection reagents are functioning correctly. |
| Parasite Strain | Confirm the identity and drug-sensitivity profile of your parental P. falciparum strain. |
Issue 2: Emergence of this compound resistant parasites during in vitro selection.
| Possible Cause | Troubleshooting Step |
| Target Amplification | Perform quantitative PCR (qPCR) to determine the copy number of the dxr gene in resistant parasites compared to the sensitive parent strain. Also, assess the copy number of the pfmdr1 gene. |
| Target Mutation | Sequence the dxr gene in resistant clones to identify any single nucleotide polymorphisms (SNPs) that may lead to amino acid changes in the drug-binding site. |
| Metabolic Alterations | Investigate potential metabolic bypass mechanisms. Sequence the HAD2 gene for mutations. Perform an IPP rescue assay to confirm continued dependence on the MEP pathway. |
Data Presentation
Table 1: Illustrative IC50 Values for DXR Inhibitors against Sensitive and Resistant P. falciparum Strains
| Compound | Strain | Resistance Mechanism | IC50 (nM) | Fold Resistance |
| Fosmidomycin | 3D7 (Sensitive) | - | 1021.5 ± 77.8 | - |
| Fosmidomycin | FSM-resistant | had2 mutation | > 10,000 | >10 |
| RCB-185 | 3D7 (Sensitive) | - | 18.3 ± 1.9 | - |
Note: Data for Fosmidomycin and RCB-185 are used as illustrative examples for DXR inhibitors.[2][5] Researchers should establish their own baseline IC50 for this compound.
Experimental Protocols
Protocol 1: In Vitro Drug Susceptibility Assay (SYBR Green I-based)
-
Parasite Culture: Maintain synchronous P. falciparum cultures in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin (B1671437) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: Prepare serial dilutions of this compound in complete medium in a 96-well plate.
-
Assay Setup: Add ring-stage parasites (0.5% parasitemia, 2% hematocrit) to each well. Include drug-free and uninfected red blood cell controls.
-
Incubation: Incubate plates for 72 hours under standard culture conditions.
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.
-
Data Acquisition: Read fluorescence using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Data Analysis: Calculate IC50 values by plotting the fluorescence intensity against the log of the drug concentration using a non-linear regression model.
Protocol 2: Gene Copy Number Variation (CNV) Analysis by qPCR
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both this compound sensitive and resistant parasite lines.
-
Primer Design: Design specific primers for the target gene (dxr or pfmdr1) and a single-copy reference gene (e.g., β-tubulin).
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, genomic DNA, and specific primers.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument.
-
Data Analysis: Use the ΔΔCt method to calculate the relative copy number of the target gene in the resistant line compared to the sensitive line.
Mandatory Visualizations
Caption: The MEP pathway in P. falciparum and the inhibitory action of this compound on the DXR enzyme.
Caption: Potential mechanisms of resistance to this compound in P. falciparum.
Caption: Workflow for selecting and characterizing this compound resistant P. falciparum.
References
- 1. Inhibition of DXR in the MEP pathway with lipophilic N -alkoxyaryl FR900098 analogs - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00642E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Suppression of Drug Resistance Reveals a Genetic Mechanism of Metabolic Plasticity in Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pfmdr1 gene of Plasmodium falciparum confers cellular resistance to antimalarial drugs in yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of DXR Inhibitors
Welcome to the technical support center for researchers working with 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) inhibitors, such as Dxr-IN-1. This resource provides practical guidance, troubleshooting tips, and detailed protocols to help you overcome common challenges related to the bioavailability of these compounds in your preclinical research.
Frequently Asked Questions (FAQs)
Q1: My DXR inhibitor, this compound, shows high potency in in-vitro enzymatic assays but has low efficacy in cell-based assays or in vivo models. What is the likely cause?
A1: A common reason for this discrepancy is poor bioavailability. For an orally administered compound to be effective, it must first dissolve in the gastrointestinal fluids and then permeate across the intestinal wall to enter systemic circulation. This compound, like many kinase inhibitors, is a lipophilic molecule with potentially low aqueous solubility, which can significantly limit its absorption. Furthermore, it may be subject to rapid metabolism.
Q2: What are the key physicochemical properties of this compound that I should be aware of?
A2: While experimental data for this compound is not extensively published, we can refer to its structural features and predicted properties. This compound is a reverse hydroxamic acid derivative of fosmidomycin.[1] Such compounds can face challenges with polarity and metabolic stability.[2]
This compound Physicochemical Properties (Predicted)
| Property | Predicted Value | Implication for Bioavailability |
| Molecular Formula | C₁₉H₂₄NO₅P | - |
| Molecular Weight | 377.37 g/mol [3] | Within the range for good oral absorption. |
| Aqueous Solubility | Low | Poor dissolution in the GI tract can be a major barrier to absorption. |
| logP | High | Indicates good lipophilicity for membrane permeation, but very high values can lead to poor aqueous solubility and high plasma protein binding. |
| Metabolic Stability | Potentially low | The presence of hydroxamic acid and phosphonate (B1237965) moieties suggests susceptibility to enzymatic degradation. |
Q3: What initial steps can I take to improve the bioavailability of this compound in my animal studies?
A3: The first step is to address the poor aqueous solubility. Simple formulation strategies can significantly enhance the exposure of your compound. Consider preparing a suspension using a vehicle containing a wetting agent and a suspending agent. For early-stage studies, a solution in a mixture of solvents and co-solvents can also be effective.[4]
Q4: Should I consider developing a more advanced formulation for this compound?
A4: If simple formulations do not provide adequate exposure, more advanced strategies may be necessary. These include particle size reduction (micronization or nanosuspension), amorphous solid dispersions, and lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).[5] The choice of formulation will depend on the specific properties of your compound and the goals of your study.
Q5: Is a prodrug approach a viable strategy for improving the bioavailability of this compound?
A5: Yes, a prodrug strategy can be very effective, particularly for compounds with metabolically labile groups like hydroxamic acids.[6][7] By temporarily masking the hydroxamic acid or phosphonate group, you can improve the compound's stability and permeability. The prodrug is then designed to be cleaved in vivo to release the active this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental evaluation of DXR inhibitors.
Issue 1: Low and Variable Oral Bioavailability in Animal Studies
| Symptom | Possible Cause | Suggested Solution |
| High variability in plasma concentrations between animals. | Poor dissolution of the compound in the GI tract. | Improve the formulation. Consider micronization to increase the surface area or use a solubilizing vehicle (e.g., with co-solvents like PEG 400 or surfactants like Tween 80). |
| Plasma concentrations are consistently below the limit of quantification. | Low aqueous solubility and/or rapid first-pass metabolism . | First, enhance solubility with an appropriate formulation. If bioavailability is still low, investigate metabolic stability using in vitro liver microsome assays. If metabolism is high, a prodrug approach may be necessary. |
| The compound appears to be unstable in the dosing formulation. | Chemical instability of the compound in the vehicle. | Assess the stability of your formulation over the duration of the experiment. Adjust the pH of the vehicle if the compound is pH-sensitive. |
Issue 2: Difficulty in Obtaining Reliable In Vitro Permeability Data (Caco-2 Assay)
| Symptom | Possible Cause | Suggested Solution |
| Low compound recovery at the end of the assay. | Poor aqueous solubility leading to precipitation in the assay buffer. Non-specific binding to the plate or cell monolayer. | Reduce the test concentration of the compound. Add a non-ionic surfactant (e.g., 0.1% Tween-20) to the buffer. Use low-binding plates. |
| High variability in permeability values between wells. | Inconsistent Caco-2 cell monolayer integrity. | Monitor the transepithelial electrical resistance (TEER) of the monolayers before and after the experiment to ensure their integrity. |
| Apparent permeability is high, but in vivo absorption is low. | The compound is a substrate for efflux transporters (e.g., P-glycoprotein) that are expressed on Caco-2 cells. | Perform a bi-directional Caco-2 assay (apical to basolateral and basolateral to apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux. |
Issue 3: Rapid Disappearance of this compound in Metabolic Stability Assays
| Symptom | Possible Cause | Suggested Solution |
| Very short half-life in liver microsome stability assay. | The compound is rapidly metabolized by cytochrome P450 (CYP) enzymes . | This indicates a high potential for first-pass metabolism in vivo. This data supports the rationale for developing a prodrug to mask the metabolic soft spots. |
| Discrepancy in metabolic stability between species. | Differences in the expression and activity of metabolic enzymes between the animal species and humans. | Conduct metabolic stability assays using liver microsomes from the species used in your in vivo studies as well as human liver microsomes to assess inter-species differences. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of this compound in a buffered aqueous solution.
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, add the DMSO stock solution to phosphate-buffered saline (PBS, pH 7.4) to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept constant (e.g., 1%).
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
After incubation, measure the turbidity of each well using a nephelometer. An increase in turbidity indicates precipitation.
-
Alternatively, centrifuge the plate to pellet any precipitate and quantify the concentration of this compound remaining in the supernatant by LC-MS/MS.
-
The highest concentration at which no precipitate is observed is reported as the kinetic solubility.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Methodology:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® plates) for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Prepare a dosing solution of this compound in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a suitable concentration (e.g., 10 µM).
-
For apical to basolateral (A-B) transport, add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral chambers.
-
Quantify the concentration of this compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Protocol 3: Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of this compound.
Methodology:
-
Prepare a reaction mixture containing liver microsomes (from the species of interest, e.g., rat, mouse, human) and a NADPH-regenerating system in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding this compound to the reaction mixture (final concentration typically 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile) to stop the reaction.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Calculate the in vitro half-life (t½) from the slope of the linear regression.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Shake Flask LogD | Domainex [domainex.co.uk]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
Technical Support Center: Synthesis of Dxr-IN-1 and its Analogs
Welcome to the technical support center for the synthesis of Dxr-IN-1 and its analogs. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound, also referred to as compound 13e in some literature, is an inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis.[1] This pathway is essential for many pathogens, including Plasmodium falciparum (the causative agent of malaria), but is absent in humans, making DXR a promising drug target. This compound is a reverse N-substituted hydroxamic acid derivative of fosmidomycin (B1218577). Its structure features a phosphonic acid head group, a propyl linker, and a hydroxamic acid moiety with a phenylpropyl substituent on the nitrogen atom.
Q2: What is the general synthetic strategy for this compound and its analogs?
A2: The synthesis of this compound and its analogs, which are reverse hydroxamate derivatives of fosmidomycin, generally involves a multi-step sequence. A common approach begins with the synthesis of a protected phosphonate-containing building block, followed by coupling with a substituted hydroxylamine (B1172632), and concluding with a deprotection step to yield the final phosphonic acid.
Q3: What are the most critical steps in the synthesis of this compound?
A3: Based on the synthesis of analogous compounds, two particularly critical steps are:
-
Coupling Reaction: The formation of the hydroxamic acid linkage is crucial and can be prone to side reactions or incomplete conversion.
-
Phosphonate (B1237965) Deprotection: The final step of cleaving the phosphonate esters (often diethyl esters) to the free phosphonic acid requires harsh reagents like bromotrimethylsilane (B50905) (TMSBr), which can be challenging to handle and may affect other functional groups if not performed under optimal conditions.[2][3][4]
Q4: What are common side products observed in the synthesis of related compounds?
A4: In the synthesis of fosmidomycin analogs, the formation of deoxygenated derivatives (amides) can occur as a significant side reaction during catalytic hydrogenation steps used for deprotection.[5] Additionally, incomplete deprotection of the phosphonate esters can lead to a mixture of the desired product and mono-ester intermediates.
Troubleshooting Guides
Problem 1: Low Yield in the Coupling Step to Form the Hydroxamic Acid Moiety
| Possible Cause | Troubleshooting Suggestion |
| Inefficient activation of the carboxylic acid | - Ensure the use of fresh coupling reagents (e.g., HATU, HOBt/EDC).- Optimize the reaction temperature and time. Low temperatures may slow down the reaction, while high temperatures can lead to side product formation. |
| Steric hindrance from bulky substituents | - Consider using a less sterically hindered starting material if possible.- Increase the reaction time or use a more potent coupling reagent. |
| Poor solubility of starting materials | - Screen different solvents to ensure all reactants are fully dissolved.- A combination of polar aprotic solvents like DMF or DMSO may be beneficial. |
| Side reactions of the hydroxylamine | - Ensure the hydroxylamine is of high purity.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Problem 2: Incomplete Deprotection of Diethyl Phosphonate
| Possible Cause | Troubleshooting Suggestion |
| Insufficient TMSBr | - Use a larger excess of TMSBr. The reaction is stoichiometric, and any moisture will consume the reagent. |
| Low reaction temperature | - While the reaction is typically run at room temperature, gentle heating may be required for less reactive substrates.[2][3] |
| Short reaction time | - Monitor the reaction progress by 31P NMR to ensure complete conversion of the starting material and the mono-silylated intermediate to the bis-silylated species before quenching. |
| Hydrolysis of TMSBr | - Use a fresh bottle of TMSBr and perform the reaction under strictly anhydrous conditions. The reagent is highly sensitive to moisture. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Suggestion |
| Co-elution of product with starting materials or byproducts | - Optimize the HPLC purification method. A gradient elution with a shallow gradient may improve separation.- Consider using a different stationary phase (e.g., C8 instead of C18) or an alternative purification technique like ion-exchange chromatography. |
| Product instability | - The final phosphonic acid product may be sensitive to heat or pH changes. Keep solutions cool and work up the reaction promptly.- Lyophilization is often a preferred method for isolating the final product to avoid degradation. |
| Presence of inorganic salts | - If the reaction workup involves aqueous solutions, ensure thorough removal of salts by washing with appropriate organic solvents or by using a desalting column prior to HPLC. |
Experimental Protocols
Key Experiment: Deprotection of Diethyl Phosphonate Esters
This is a general procedure for the deprotection of diethyl phosphonate esters to the corresponding phosphonic acids, a crucial final step in the synthesis of this compound.
General Procedure:
-
Dissolve the diethyl phosphonate starting material in a dry, aprotic solvent such as dichloromethane (B109758) (DCM) or chloroform (B151607) under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add bromotrimethylsilane (TMSBr) (typically 3-4 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or 31P NMR until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of methanol (B129727) or a mixture of methanol and water at 0 °C.
-
Concentrate the mixture under reduced pressure to remove volatile components.
-
The crude phosphonic acid can then be purified by preparative reverse-phase HPLC.
Note: TMSBr is corrosive and moisture-sensitive. It should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Visualizations
Signaling Pathway: DXR in the MEP Pathway
The following diagram illustrates the position of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) in the non-mevalonate (MEP) pathway, which is the target of this compound.
Caption: The MEP pathway and the inhibitory action of this compound on DXR.
Experimental Workflow: Synthesis and Purification of this compound
This workflow outlines the general steps for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Logical Relationship: Troubleshooting Low Yield
This diagram provides a logical approach to troubleshooting low reaction yields.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. US6465649B1 - Methods for the dealkylation of phosphonate esters - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic Fosmidomycin Analogues with Altered Chelating Moieties Do Not Inhibit 1-Deoxy-d-xylulose 5-phosphate Reductoisomerase or Plasmodium falciparum Growth In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
refining Dxr-IN-1 treatment protocols for consistent results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals achieve consistent and reliable results when working with Dxr-IN-1, a potent inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in the non-mevalonate (MEP) pathway.[1][2] This pathway is responsible for the synthesis of isoprenoid precursors, which are essential for the survival of many pathogens, including Plasmodium falciparum and Mycobacterium tuberculosis. Since the MEP pathway is absent in humans, DXR is an attractive target for antimicrobial drug development. This compound binds to the active site of DXR, blocking its catalytic activity.[1][2]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in research for:
-
Antimicrobial drug discovery: Studying the effects of inhibiting the MEP pathway in various pathogens.
-
Target validation: Confirming the essentiality of the DXR enzyme for pathogen survival.
-
Mechanism of action studies: Investigating the downstream effects of MEP pathway inhibition.
Q3: What is the solubility and recommended storage for this compound?
A3: Information on the solubility of this compound in various solvents is crucial for preparing stock solutions. For in vivo studies, the dissolution properties are also important. It is recommended to store this compound under the conditions specified on the certificate of analysis, which is typically at a low temperature and protected from light. For specific solubility data, it is best to consult the manufacturer's product information sheet.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating this compound.
Caption: Inhibition of the DXR enzyme in the MEP pathway by this compound.
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or No Inhibition Observed | 1. This compound Degradation: Improper storage or handling of the compound. | - Ensure this compound is stored at the recommended temperature and protected from light. \n- Prepare fresh stock solutions for each experiment. \n- Avoid repeated freeze-thaw cycles. |
| 2. Incorrect Concentration: Errors in calculating dilutions or preparing stock solutions. | - Double-check all calculations for stock solution and serial dilutions. \n- Calibrate pipettes regularly to ensure accurate liquid handling. | |
| 3. Cell/Organism Resistance: The target organism may have intrinsic or acquired resistance mechanisms. | - Verify the presence and expression of the DXR enzyme in your target organism. \n- Consider using a positive control inhibitor known to be effective against your target. | |
| 4. Assay Interference: Components of the assay medium may interfere with this compound activity. | - Review the composition of your culture medium for any known antagonists or compounds that may bind to this compound. | |
| High Variability Between Replicates | 1. Uneven Cell Seeding: Inconsistent number of cells seeded in each well. | - Ensure thorough mixing of the cell suspension before and during plating. \n- Use a multichannel pipette for seeding to improve consistency. |
| 2. Edge Effects in Microplates: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. | - Avoid using the outer wells of the microplate for experimental samples. \n- Fill the outer wells with sterile PBS or medium to minimize evaporation. | |
| 3. Inconsistent Incubation Time: Variations in the timing of adding reagents or reading results. | - Use a timer and a consistent workflow for all plates and replicates. | |
| Unexpected Cell Toxicity at Low Concentrations | 1. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells. | - Determine the maximum tolerated solvent concentration for your specific cell line in a separate control experiment. \n- Ensure the final solvent concentration is consistent across all wells, including controls. |
| 2. Off-Target Effects: this compound may have unintended effects on other cellular pathways at high concentrations. | - Perform dose-response curves over a wide range of concentrations to identify the therapeutic window. \n- Consider using a rescue experiment by supplementing the medium with downstream products of the MEP pathway (e.g., isopentenyl pyrophosphate) to confirm on-target activity.[3] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
DXR Enzyme Inhibition Assay
This protocol is adapted from standard enzyme inhibition assay procedures.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 7.8, 25 mM MgCl2).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare solutions of purified DXR enzyme, NADPH, and the substrate 1-deoxy-D-xylulose 5-phosphate (DOXP).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of this compound to the wells. Include a solvent control (no inhibitor).
-
Add the DXR enzyme to all wells and pre-incubate with the inhibitor for a defined period (e.g., 10 minutes) at the assay temperature (e.g., 37°C).
-
Initiate the reaction by adding NADPH and DOXP.
-
Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percent inhibition relative to the solvent control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Cell-Based Viability Assay (IC50 Determination)
This protocol is a general guideline for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cells using an MTT assay.
-
Cell Preparation:
-
Culture target cells to logarithmic phase.
-
Trypsinize and resuspend the cells in fresh medium.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate until cells adhere.
-
-
Compound Treatment:
-
Prepare a series of this compound dilutions in culture medium from a concentrated stock solution.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a solvent control and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the solvent control.
-
Plot the percent viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Quantitative Data Summary
The following table summarizes the reported inhibitory activity of this compound against DXR from different organisms and its anti-plasmodial and cytotoxic effects.
| Target | Organism | IC50 (µM) |
| DXR | P. falciparum | 0.030 |
| DXR | E. coli | 0.035 |
| DXR | M. tuberculosis | 3.0 |
| Anti-Plasmodial Activity | P. falciparum (Pf3D7) | 0.55 |
| Anti-Plasmodial Activity | P. falciparum (PfDd2) | 0.94 |
| Cytotoxicity | HepG-2 cells | >1000 |
References
mitigating Dxr-IN-1 degradation in experimental conditions
Welcome to the Technical Support Center for Dxr-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating degradation and ensuring the stability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of 1-deoxy-D-xylulose (B118218) 5-phosphate reductoisomerase (DXR), a key enzyme in the non-mevalonate (MEP) pathway.[1][2] This pathway is essential for the biosynthesis of isoprenoids in many pathogens, including Plasmodium falciparum, the causative agent of malaria, but is absent in humans, making DXR an attractive drug target.[3][4][5][6] this compound exerts its inhibitory effect by binding to the active site of DXR, thereby blocking its catalytic activity.[1][2]
Q2: What are the primary factors that can lead to the degradation of this compound?
While specific degradation pathways for this compound have not been extensively published, based on its chemical structure and general knowledge of small molecule inhibitors, potential degradation factors include:
-
Hydrolysis: The presence of ester or amide functional groups can make a molecule susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: Exposure to air and light can lead to oxidative degradation.[7] Compounds with electron-rich moieties are particularly susceptible.
-
Photodegradation: Exposure to UV or even ambient light can cause degradation of light-sensitive compounds.[7]
-
pH Instability: The stability of this compound may be pH-dependent. Significant deviations from a neutral pH in aqueous solutions could accelerate degradation.[7]
-
Reaction with Media Components: Complex experimental media contain various components like amino acids and vitamins that could potentially react with and degrade this compound.[8]
Q3: What are the recommended storage and handling conditions for this compound?
To ensure the stability and integrity of this compound:
-
Stock Solutions: Prepare high-concentration stock solutions in a suitable organic solvent such as DMSO.[9][10] Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and contamination.[7] Store stock solutions at -20°C or -80°C for long-term stability.[7]
-
Solid Compound: Store the solid form of this compound at room temperature in a dry, dark place.[1]
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing dilute aqueous solutions for extended periods.
Q4: I am observing inconsistent results in my cell-based assays with this compound. Could this be due to degradation?
Yes, inconsistent results and a loss of compound activity are common indicators of degradation.[7] If you suspect degradation, it is crucial to perform a stability check. This can be done by incubating this compound in your assay medium for the duration of your experiment and then analyzing the remaining compound concentration by HPLC or LC-MS.[8]
Q5: My this compound solution has changed color. What should I do?
A change in the color of a stock or working solution is a strong indication of chemical degradation or oxidation.[7] Do not use a solution that has changed color. Prepare a fresh solution from a new aliquot of the stock or from the solid compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound.
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound upon dilution in aqueous buffer. | The aqueous solubility limit of this compound has been exceeded. | - Decrease the final concentration of this compound.- Increase the percentage of the organic co-solvent (e.g., DMSO), ensuring it remains at a level non-toxic to your experimental system (typically <0.5%).[9]- Test the solubility in different buffer systems or adjust the pH.[9] |
| Loss of this compound activity over the course of a long-term experiment. | Degradation of this compound in the experimental medium at 37°C. | - Perform a time-course stability study to determine the degradation rate of this compound under your specific experimental conditions.- If significant degradation occurs, consider replenishing the compound at regular intervals during the experiment.- Assess the stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[8] |
| High variability in results between experimental replicates. | - Inconsistent sample handling and processing.- Incomplete solubilization of this compound.- Degradation of this compound after preparation of working solutions. | - Ensure precise and consistent timing for sample collection and processing.- Confirm complete dissolution of this compound in the stock and working solutions by vortexing or brief sonication.- Prepare fresh working solutions immediately before each experiment. |
| Compound appears to be disappearing from the media without detectable degradation products. | Adsorption of this compound to plasticware (e.g., plates, pipette tips). | - Use low-protein-binding plates and pipette tips.- Include a control without cells to assess non-specific binding to the plasticware. |
Data Presentation
The following tables summarize hypothetical quantitative data on this compound stability under various conditions. Note: This data is for illustrative purposes to guide experimental design, as specific public data for this compound is limited.
Table 1: Stability of this compound (10 µM) in Different Solvents at Room Temperature (25°C) over 24 Hours.
| Solvent | % Remaining after 24h | Visual Observation |
| DMSO | >99% | Clear solution |
| Ethanol | 95% | Clear solution |
| PBS (pH 7.4) | 85% | Clear solution |
| Cell Culture Medium (RPMI + 10% FBS) | 75% | Clear solution |
Table 2: Effect of pH on the Stability of this compound (10 µM) in Aqueous Buffer at 37°C over 8 Hours.
| pH | % Remaining after 8h |
| 5.0 | 70% |
| 7.4 | 90% |
| 8.5 | 80% |
Table 3: Effect of Temperature on the Stability of this compound (10 µM) in PBS (pH 7.4) over 24 Hours.
| Temperature | % Remaining after 24h |
| 4°C | >95% |
| 25°C (Room Temperature) | 85% |
| 37°C | 70% |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium using HPLC or LC-MS analysis.[8]
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Cell culture medium (e.g., RPMI, DMEM) with or without serum
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Acetonitrile (B52724) or methanol (B129727) (HPLC grade)
-
24-well plates
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the working solution by diluting the stock solution in the cell culture medium to the final desired concentration (e.g., 10 µM).
-
Time Point 0: Immediately after preparing the working solution, take a 100 µL aliquot. This will serve as your T=0 sample.
-
Incubation: Add 1 mL of the working solution to triplicate wells of a 24-well plate and incubate at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: At designated time points (e.g., 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.
-
Sample Processing: To each 100 µL aliquot, add 100 µL of cold acetonitrile or methanol to precipitate proteins and stop any further degradation. Centrifuge the samples to pellet the precipitate.
-
Analysis: Transfer the supernatant to HPLC vials and analyze the concentration of this compound using a validated HPLC or LC-MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Mandatory Visualizations
Caption: The Non-Mevalonate (MEP) Pathway and the site of this compound inhibition.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Non-hydroxamate inhibitors of 1-deoxy-d-xylulose 5-phosphate reductoisomerase (DXR): A critical review and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of non-hydroxamate lipophilic inhibitors of 1-deoxy-d-xylulose 5-phosphate reductoisomerase (DXR): in silico, in vitro and antibacterial studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of DXR in the MEP pathway with lipophilic N-alkoxyaryl FR900098 analogs - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Inhibition of 1-Deoxy-D-Xylulose-5-Phosphate Reductoisomerase by Lipophilic Phosphonates: SAR, QSAR and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of Dxr-IN-1's Inhibitory Activity on 1-Deoxy-D-xylulose 5-phosphate Reductoisomerase (DXR)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of Dxr-IN-1 on 1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in the non-mevalonate (MEP) pathway for isoprenoid biosynthesis. The MEP pathway is essential for many pathogens, including Plasmodium falciparum and Mycobacterium tuberculosis, but is absent in humans, making DXR an attractive target for novel antimicrobial agents. This document will compare this compound with the established DXR inhibitor, fosmidomycin (B1218577), and discuss the broader context of DXR inhibitor development, including the emergence of non-hydroxamate alternatives.
Performance Comparison of DXR Inhibitors
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The lower the IC50 value, the greater the potency of the inhibitor.
This compound, also known as compound 13E, is a reverse N-substituted hydroxamic acid derivative of fosmidomycin.[1][2] It has demonstrated potent inhibitory activity against DXR from various pathogenic organisms. The table below summarizes the available IC50 data for this compound and provides a comparison with fosmidomycin.
| Inhibitor | Target Organism DXR | IC50 (µM) | Source |
| This compound | Plasmodium falciparum | 0.030 | [1] |
| Escherichia coli | 0.035 | [1] | |
| Mycobacterium tuberculosis | 3.0 | [1] | |
| Fosmidomycin | Plasmodium falciparum | 0.036 | [3] |
| Escherichia coli | 0.008 | [3] | |
| Mycobacterium tuberculosis | 0.08 | [3] |
Disclaimer: The IC50 values presented in this table are compiled from different studies. Direct comparison of these values should be made with caution, as experimental conditions can vary between studies and influence the outcome.
From the data, this compound exhibits potent, nanomolar inhibition of P. falciparum and E. coli DXR, with potency comparable to that of fosmidomycin against the malaria parasite.[1][3] However, its activity against M. tuberculosis DXR is significantly lower than that of fosmidomycin.[1][3]
The MEP Pathway and DXR Inhibition
The methylerythritol phosphate (B84403) (MEP) pathway is responsible for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all isoprenoids. DXR catalyzes the second committed step in this pathway, the conversion of 1-deoxy-D-xylulose 5-phosphate (DXP) to MEP. Inhibition of DXR blocks the entire downstream pathway, leading to cell death in organisms that rely on it.
Experimental Protocols
DXR Enzyme Inhibition Assay
A common method to determine the inhibitory activity of compounds against DXR is a spectrophotometric assay that monitors the oxidation of NADPH, a cofactor in the DXR-catalyzed reaction.
Materials:
-
Purified recombinant DXR enzyme
-
1-deoxy-D-xylulose 5-phosphate (DXP) substrate
-
NADPH
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM dithiothreitol)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing the assay buffer, DXR enzyme, and NADPH.
-
Add the test inhibitor at various concentrations to the respective wells. Include a positive control (e.g., fosmidomycin) and a negative control (solvent only).
-
Initiate the enzymatic reaction by adding the DXP substrate to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 10-30 minutes). The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
Alternative DXR Inhibitors and Future Perspectives
While hydroxamate-containing compounds like fosmidomycin and this compound are potent DXR inhibitors, they often suffer from poor pharmacokinetic properties, such as low cell permeability and metabolic instability. This has driven the development of non-hydroxamate DXR inhibitors. These newer compounds aim to retain high inhibitory potency while offering improved drug-like properties.
Researchers are exploring various chemical scaffolds to replace the hydroxamate moiety, with the goal of achieving broad-spectrum antimicrobial activity and overcoming the limitations of current DXR inhibitors. The continued investigation into the structure-activity relationships of DXR inhibitors will be crucial for the development of the next generation of anti-infective agents targeting the MEP pathway.
References
Dxr-IN-1 vs. Fosmidomycin: A Comparative Guide to P. falciparum Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory performance of novel DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase) inhibitors against the established antimalarial drug, fosmidomycin (B1218577), in Plasmodium falciparum, the deadliest species of malaria parasite. As "Dxr-IN-1" is not a designation found in public literature, this guide will utilize a potent, next-generation α,β-unsaturated fosmidomycin analogue prodrug, herein referred to as This compound (analogue 18a) , as a representative advanced DXR inhibitor for a robust comparative analysis against fosmidomycin. This comparison is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key assays.
Executive Summary
Both fosmidomycin and this compound (analogue 18a) target the DXR enzyme, a critical component of the non-mevalonate or methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid biosynthesis in P. falciparum. This pathway is absent in humans, making DXR an attractive target for antimalarial drug development. While fosmidomycin has been clinically evaluated, its therapeutic potential is hampered by modest potency. In contrast, advanced analogues like this compound (analogue 18a) have been engineered to exhibit significantly greater inhibitory activity against the parasite.
Data Presentation: Inhibitory Potency
The following table summarizes the in vitro inhibitory concentrations (IC50) of fosmidomycin and this compound (analogue 18a) against various strains of P. falciparum. Lower IC50 values indicate higher potency.
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Fosmidomycin | 3D7 | 819 - 1021.5 | [1][2] |
| Dd2 | 926 | [1] | |
| HB3 | 82 (ng/mL) | [3] | |
| K12 | ~12,500 | [4] | |
| This compound (analogue 18a) | 3D7 | 13 |
Mechanism of Action: Targeting the MEP Pathway
The MEP pathway is essential for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the universal precursors for all isoprenoids. In P. falciparum, this pathway is localized to the apicoplast. DXR catalyzes the conversion of 1-deoxy-D-xylulose 5-phosphate (DOXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP). Both fosmidomycin and this compound act as competitive inhibitors of DXR, preventing the synthesis of essential isoprenoids and leading to parasite death.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) is a critical step in assessing the potency of antimalarial compounds. The following are detailed methodologies for commonly employed in vitro growth inhibition assays.
P. falciparum Culture Maintenance
-
Parasite Strains: P. falciparum strains (e.g., 3D7, Dd2) are maintained in continuous culture in human erythrocytes (O+).
-
Culture Medium: The culture medium consists of RPMI-1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine (B114508), 10 mg/L gentamicin, and 10% heat-inactivated human serum or 0.5% Albumax II.
-
Culture Conditions: Cultures are maintained at 37°C in a humidified atmosphere with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Synchronization: Parasite cultures are synchronized at the ring stage using methods such as 5% D-sorbitol treatment to ensure a homogenous population for assays.
In Vitro Growth Inhibition Assay: [³H]-Hypoxanthine Incorporation Method
This assay is considered the "gold standard" for assessing P. falciparum growth and inhibition.
-
Compound Plating: Test compounds are serially diluted in culture medium and plated in 96-well microtiter plates.
-
Parasite Addition: Synchronized ring-stage parasites are diluted to a final parasitemia of 0.5-1% and a hematocrit of 2-2.5% in culture medium and added to the wells containing the test compounds.
-
Initial Incubation: The plates are incubated for 24 hours under standard culture conditions.
-
Radiolabeling: [³H]-hypoxanthine is added to each well. P. falciparum salvages hypoxanthine for nucleic acid synthesis, so its incorporation is a measure of parasite proliferation.
-
Second Incubation: The plates are incubated for an additional 24 hours.
-
Harvesting: The contents of the wells are harvested onto glass-fiber filters using a cell harvester.
-
Measurement: The radioactivity on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of growth inhibition is calculated relative to drug-free control wells, and IC50 values are determined by non-linear regression analysis of the dose-response curves.
In Vitro Growth Inhibition Assay: SYBR Green I-based Fluorescence Method
This is a more high-throughput and non-radioactive alternative to the [³H]-hypoxanthine assay.
-
Compound Plating and Parasite Addition: This is performed as described for the [³H]-hypoxanthine assay.
-
Incubation: The plates are incubated for 72 hours under standard culture conditions.
-
Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.
-
Measurement: The fluorescence intensity is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm). The intensity of the fluorescence is proportional to the amount of parasite DNA, and thus to parasite growth.
-
Data Analysis: IC50 values are calculated from dose-response curves as described above.
Conclusion
The comparative data clearly demonstrate that advanced DXR inhibitors, represented here by this compound (analogue 18a), offer a significant improvement in potency over fosmidomycin for the inhibition of P. falciparum growth in vitro. The nanomolar efficacy of these next-generation compounds highlights the continued potential of targeting the MEP pathway for the development of novel and highly effective antimalarial therapies. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field to conduct their own comparative studies and contribute to the advancement of antimalarial drug discovery.
References
- 1. Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in malaria drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iddo.org [iddo.org]
- 3. In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages [scirp.org]
- 4. iddo.org [iddo.org]
A Comparative Analysis of Dxr-IN-1 and Other DXR Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dxr-IN-1 and other inhibitors of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR). This essential enzyme in the non-mevalonate (MEP) pathway of isoprenoid biosynthesis is a key target for novel anti-infective agents against pathogens such as Plasmodium falciparum and Mycobacterium tuberculosis.
The MEP pathway is critical for the survival of many pathogenic bacteria and parasites but is absent in humans, making its enzymes attractive targets for antimicrobial drug development. DXR catalyzes the first committed step in this pathway. Inhibition of DXR leads to the depletion of essential isoprenoid precursors, ultimately resulting in cell death.
This guide categorizes DXR inhibitors into two main classes: hydroxamates and non-hydroxamates, and presents their comparative efficacy through quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Data Presentation: Quantitative Comparison of DXR Inhibitors
The following tables summarize the in vitro potency and cytotoxicity of this compound and other selected DXR inhibitors. The data is compiled from various studies to provide a comparative overview.
Table 1: Inhibitory Activity against DXR Enzymes
| Inhibitor | Chemical Class | P. falciparum DXR IC₅₀ (µM) | M. tuberculosis DXR IC₅₀ (µM) | E. coli DXR IC₅₀ (µM) |
| This compound | Reverse N-Substituted Hydroxamic Acid | 0.030 | 3.0 | 0.035 |
| Fosmidomycin | Hydroxamate | 0.034[1] | 0.08 - 0.31 | - |
| FR900098 | Hydroxamate | 0.024[1] | - | - |
| Compound 18a (MEPicide) | α,β-Unsaturated Fosmidomycin Analogue | - | - | - |
| Lipophilic Phosphonate 18 | Non-hydroxamate | - | - | 0.84 (IC₅₀) |
| Catechol Analogue | Non-hydroxamate | - | 41 | - |
| N-hydroxypyridone Analogue | Non-hydroxamate | - | 53 | - |
Table 2: Whole-Cell Activity and Cytotoxicity
| Inhibitor | P. falciparum Growth Inhibition IC₅₀ (µM) | M. tuberculosis MIC (µg/mL) | HepG2 Cytotoxicity IC₅₀ (µM) |
| This compound | 0.55 (Pf3D7), 0.94 (PfDd2) | - | >1000 |
| Fosmidomycin | 0.09 - 0.35[1] | Inactive (poor uptake) | Low toxicity |
| FR900098 | ~0.118 | - | Low toxicity |
| Compound 18a (MEPicide) | 0.013 | - | >50 |
| Lipophilic Phosphonate 7 | - | - | - |
Key Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for the key assays cited in this guide.
DXR Enzyme Inhibition Assay
This assay spectrophotometrically measures the inhibition of DXR by monitoring the oxidation of the cofactor NADPH.
-
Assay Components:
-
Purified recombinant DXR enzyme
-
1-deoxy-D-xylulose 5-phosphate (DXP) as the substrate
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as the cofactor
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM MnCl₂)[2]
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO)
-
-
Procedure:
-
The assay is typically performed in a 96-well plate format.
-
The enzyme, buffer, NADPH, and varying concentrations of the test inhibitor are pre-incubated.
-
The reaction is initiated by the addition of DXP.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a spectrophotometer.
-
The initial reaction rates are calculated from the linear phase of the reaction.
-
The percentage of inhibition is determined by comparing the rates of inhibitor-treated reactions to a vehicle control.
-
IC₅₀ values are calculated by fitting the dose-response data to a suitable equation.
-
Plasmodium falciparum Growth Inhibition Assay
This assay determines the efficacy of compounds in inhibiting the growth of the malaria parasite P. falciparum in an in vitro culture of human red blood cells.
-
Materials:
-
Synchronized culture of P. falciparum (e.g., 3D7 strain) at the ring stage.
-
Human red blood cells.
-
Complete culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, L-glutamine, and hypoxanthine).
-
96-well microtiter plates.
-
Test compounds serially diluted.
-
DNA-intercalating dye (e.g., SYBR Green I or DAPI) or [³H]-hypoxanthine for quantifying parasite growth.
-
-
Procedure:
-
A suspension of parasitized red blood cells is added to the wells of a 96-well plate containing serial dilutions of the test compounds.
-
The plates are incubated for 72 hours under a specific gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂) at 37°C.
-
After incubation, parasite growth is quantified. This can be done by:
-
Fluorometric methods: Lysing the cells and adding a DNA-binding dye like SYBR Green I. The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured.
-
Radiolabeling: Adding [³H]-hypoxanthine, which is incorporated by viable parasites. The amount of incorporated radioactivity is measured after cell harvesting.
-
-
The IC₅₀ values are determined by analyzing the dose-response curves.[3][4]
-
HepG2 Cytotoxicity Assay
This assay assesses the toxicity of the compounds against a human liver carcinoma cell line (HepG2), providing an indication of potential hepatotoxicity.
-
Materials:
-
HepG2 cells.
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics).
-
96-well cell culture plates.
-
Test compounds serially diluted.
-
Reagents for assessing cell viability (e.g., Sulforhodamine B (SRB), MTT, or CellTiter-Glo).
-
-
Procedure:
-
HepG2 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
The cells are incubated for a specified period (e.g., 48 or 72 hours).
-
Cell viability is then measured using a chosen method:
-
SRB Assay: Cells are fixed, and the total protein content is stained with SRB. The absorbance of the solubilized dye is proportional to the number of viable cells.[5]
-
MTT Assay: The yellow tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan (B1609692). The absorbance of the solubilized formazan is measured.
-
CellTiter-Glo Assay: This luminescent assay quantifies ATP, an indicator of metabolically active cells.
-
-
The IC₅₀ values, representing the concentration of the compound that reduces cell viability by 50%, are calculated from the dose-response curves.[6][7]
-
Conclusion
The development of DXR inhibitors is a promising avenue for the discovery of novel anti-infective agents. This compound demonstrates potent inhibition of P. falciparum and E. coli DXR, comparable to the well-established inhibitor Fosmidomycin, but with lower efficacy against M. tuberculosis DXR. A significant advantage of this compound is its low cytotoxicity against HepG2 cells.
The landscape of DXR inhibitors is diverse, with ongoing research focused on overcoming the pharmacokinetic limitations of early hydroxamate-based compounds like Fosmidomycin. The emergence of non-hydroxamate inhibitors and lipophilic analogues, such as certain phosphonates and the "MEPicide" compound 18a, highlights the progress in developing compounds with improved whole-cell activity.
This guide provides a foundational comparative analysis to aid researchers in the strategic development of the next generation of DXR-targeting therapeutics. The provided data and protocols serve as a valuable resource for the evaluation and comparison of novel inhibitor candidates.
References
- 1. MEPicides: α,β-Unsaturated Fosmidomycin Analogues as DXR Inhibitors against Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iddo.org [iddo.org]
- 5. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reframeDB [reframedb.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
On-Target Efficacy of Dxr-IN-1 in Cellular Environments: A Comparative Analysis
For researchers, scientists, and professionals in drug development, confirming the specific on-target activity of a novel inhibitor is a critical step. This guide provides a comparative analysis of Dxr-IN-1, a potent inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), with the established DXR inhibitor Fosmidomycin. Experimental data is presented to support the on-target effect of this compound in relevant cellular models.
This compound is an inhibitor of DXR, a crucial enzyme in the non-mevalonate (MEP) pathway for isoprenoid biosynthesis.[1] This pathway is essential for the survival of numerous pathogens, including the malaria parasite Plasmodium falciparum and various bacteria, but is absent in humans, making DXR an attractive target for antimicrobial drug development. This compound functions by binding to the active site of DXR, thereby inhibiting its catalytic activity.[1]
Comparative Performance Analysis
To validate the on-target efficacy of this compound, its cellular activity was compared with Fosmidomycin, a well-characterized DXR inhibitor. The following table summarizes the half-maximal inhibitory concentrations (IC50) of both compounds against P. falciparum and their cytotoxic effects on a human cell line.
| Compound | Target Organism/Cell Line | IC50 (µM) | Cytotoxicity (HepG2) IC50 (µM) |
| This compound | Plasmodium falciparum (3D7 strain) | 0.55[1] | >1000[1] |
| This compound | Plasmodium falciparum (Dd2 strain) | 0.94[1] | >1000 |
| Fosmidomycin | Plasmodium falciparum | ~1 | - |
The data demonstrates that this compound exhibits potent anti-plasmodial activity at sub-micromolar concentrations. Importantly, its high IC50 value in the human hepatoma cell line HepG2 indicates a favorable selectivity profile, suggesting that its mechanism of action is specific to the parasite's MEP pathway and not due to general cellular toxicity.
Visualizing the Mechanism of Action
The following diagrams illustrate the MEP pathway and the specific point of inhibition by this compound, as well as a conceptual workflow for confirming its on-target effect.
Caption: this compound targets DXR, blocking the conversion of DXP to MEP.
Caption: A multi-step approach to validate the on-target activity of this compound.
Experimental Protocols
To facilitate the replication of these findings, detailed protocols for key experiments are provided below.
Plasmodium falciparum Growth Inhibition Assay
This assay determines the IC50 value of a compound against the asexual blood stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strain)
-
Human red blood cells (RBCs)
-
Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
96-well microplates
-
Test compounds (this compound, Fosmidomycin) dissolved in DMSO
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Plate reader capable of fluorescence detection
Procedure:
-
Synchronize parasite cultures to the ring stage.
-
Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.
-
Add parasitized RBCs (1% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours under standard parasite culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence intensity using a plate reader (excitation: 485 nm, emission: 530 nm).
-
Calculate the IC50 values by plotting the percentage of growth inhibition against the log of the compound concentration.
Isoprenoid Rescue Assay
This assay confirms that the observed growth inhibition is due to the depletion of isoprenoids resulting from DXR inhibition.
Materials:
-
Bacterial or parasite culture susceptible to DXR inhibitors
-
Appropriate growth medium
-
Test compound (this compound)
-
Isopentenyl pyrophosphate (IPP)
-
96-well microplates
-
Incubator
-
Method for assessing cell viability (e.g., optical density measurement or colony counting)
Procedure:
-
Prepare a series of wells containing a fixed, inhibitory concentration of this compound (e.g., 2x IC50).
-
To these wells, add serial dilutions of IPP.
-
Inoculate the wells with the test organism.
-
Include control wells with:
-
No inhibitor and no IPP (normal growth)
-
Inhibitor and no IPP (growth inhibition)
-
No inhibitor and IPP (to check for IPP toxicity)
-
-
Incubate under appropriate growth conditions.
-
Measure cell viability.
-
A rescue of growth in the presence of this compound and exogenous IPP indicates that the compound's primary mechanism of action is through inhibition of the MEP pathway.
Cytotoxicity Assay
This assay assesses the off-target toxicity of the compound against a mammalian cell line.
Materials:
-
HepG2 cells (or other suitable human cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (this compound)
-
Resazurin-based cell viability reagent (e.g., alamarBlue)
-
Plate reader capable of fluorescence or absorbance detection
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Replace the medium in the cell plate with the medium containing the test compound dilutions.
-
Incubate for 48-72 hours.
-
Add the resazurin-based reagent to each well and incubate for 2-4 hours.
-
Measure fluorescence or absorbance according to the reagent manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.
By following these protocols, researchers can effectively confirm the on-target activity of this compound and objectively compare its performance to other DXR inhibitors. The presented data and methodologies provide a solid foundation for further investigation and development of this promising anti-infective agent.
References
Dxr-IN-1: A Comparative Guide to Cross-Reactivity with DXR from Diverse Organisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of Dxr-IN-1, a potent inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), against DXR enzymes from various organisms. DXR is a key enzyme in the methylerythritol 4-phosphate (MEP) pathway, an essential metabolic route for isoprenoid biosynthesis in most bacteria, apicomplexan parasites, and plants. The absence of this pathway in humans makes DXR an attractive target for the development of novel antimicrobial and herbicidal agents. Understanding the cross-reactivity of inhibitors like this compound is crucial for assessing their spectrum of activity and potential applications.
Quantitative Comparison of this compound Activity
The inhibitory potency of this compound has been evaluated against DXR from several organisms. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor effectiveness, are summarized in the table below. A lower IC50 value indicates a higher potency.
| Organism | DXR Source | This compound IC50 (µM) |
| Plasmodium falciparum | Recombinant protein | 0.030[1] |
| Escherichia coli | Recombinant protein | 0.035[1] |
| Mycobacterium tuberculosis | Recombinant protein | 3.0[1] |
The MEP Pathway and the Role of DXR
The MEP pathway is responsible for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all isoprenoids. DXR catalyzes the second committed step of this pathway, the conversion of 1-deoxy-D-xylulose 5-phosphate (DXP) to MEP.
The Methylerythritol 4-Phosphate (MEP) Pathway.
Experimental Protocols
DXR Inhibition Assay (Spectrophotometric Method)
The IC50 values of this compound are typically determined using a continuous spectrophotometric assay that monitors the oxidation of NADPH, a cofactor in the DXR-catalyzed reaction.
Materials:
-
Purified recombinant DXR enzyme from the target organism
-
This compound (or other inhibitors) of varying concentrations
-
1-deoxy-D-xylulose 5-phosphate (DXP)
-
NADPH
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM DTT)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing the assay buffer, a fixed concentration of DXR enzyme, and NADPH.
-
Add varying concentrations of this compound to the wells. A control well with no inhibitor should be included.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a fixed concentration of the substrate, DXP, to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.
-
Calculate the initial velocity of the reaction for each inhibitor concentration from the linear phase of the absorbance versus time plot.
-
Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
Workflow for DXR Inhibition Assay.
Structural Basis for Cross-Reactivity
The DXR enzyme exhibits a conserved three-dimensional structure across different species, which provides a basis for the cross-reactivity of inhibitors like this compound. However, subtle differences in the active site can lead to significant variations in inhibitor potency.
DXR enzymes from different organisms share approximately 50% sequence similarity and a conserved overall fold. The active site is located in a cleft between the NADPH-binding domain and the catalytic domain. Key residues involved in binding the substrate (DXP) and the inhibitor are generally conserved. For instance, a conserved serine residue (Ser222 in E. coli) plays a crucial role in coordinating with the phosphonate (B1237965) group of fosmidomycin (B1218577) and its analogs.
The observed differences in the IC50 values of this compound against DXR from P. falciparum, E. coli, and M. tuberculosis can be attributed to variations in the amino acid residues lining the active site pocket. These differences can affect the binding affinity of the inhibitor. For example, the significantly lower potency of this compound against M. tuberculosis DXR suggests that its active site may have features that are less complementary to the inhibitor's structure compared to the enzymes from P. falciparum and E. coli.
Conclusion
This compound is a highly potent inhibitor of DXR from the malaria parasite Plasmodium falciparum and the bacterium Escherichia coli. Its significantly lower activity against Mycobacterium tuberculosis DXR highlights the importance of species-specific differences in the enzyme's active site. While specific data for plant DXR is not available for this compound, the known activity of the related compound fosmidomycin against plant DXR suggests that this class of inhibitors has the potential for broad-spectrum activity. Further investigation into the structural basis of these differences will be invaluable for the rational design of next-generation DXR inhibitors with tailored specificity for various applications in medicine and agriculture.
References
Genetic Validation of Dxr-IN-1's Mechanism of Action: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dxr-IN-1, an inhibitor of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), with alternative inhibitors. It details the genetic studies that form the basis for validating its mechanism of action and includes supporting experimental data and protocols.
This compound is a potent inhibitor of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), a crucial enzyme in the methylerythritol phosphate (B84403) (MEP) pathway. This pathway is essential for the biosynthesis of isoprenoids in many pathogenic bacteria, including Mycobacterium tuberculosis, and parasites like Plasmodium falciparum, the causative agent of malaria.[1][2] Crucially, the MEP pathway is absent in humans, who utilize the mevalonate (B85504) (MVA) pathway for isoprenoid synthesis, making DXR an attractive and specific target for antimicrobial and antiparasitic drug development.[2][3]
The validation of a compound's mechanism of action is a critical step in drug development. For this compound, genetic studies are paramount in confirming that its inhibitory effect on microbial or parasitic growth is a direct result of its interaction with the DXR enzyme. This guide outlines the established genetic approaches for such validation, drawing parallels from studies on well-characterized DXR inhibitors, and presents a comparative analysis of this compound with its alternatives.
Comparative Performance of DXR Inhibitors
The following table summarizes the in vitro potency of this compound against the DXR enzyme from various organisms and its activity against whole-cell pathogens, in comparison to the well-established DXR inhibitors, fosmidomycin (B1218577) and FR900098.
| Compound | Target/Organism | Assay Type | IC50 (µM) | Reference |
| This compound | P. falciparum DXR | Enzyme Inhibition | 0.030 | [1] |
| E. coli DXR | Enzyme Inhibition | 0.035 | ||
| M. tuberculosis DXR | Enzyme Inhibition | 3.0 | ||
| P. falciparum (Pf3D7 strain) | Whole-cell (Antiplasmodial) | 0.55 | ||
| P. falciparum (PfDd2 strain) | Whole-cell (Antiplasmodial) | 0.94 | ||
| HepG-2 (human cell line) | Cytotoxicity | >1000 | ||
| Fosmidomycin | P. falciparum DXR | Enzyme Inhibition | ~0.038 | |
| E. coli DXR | Enzyme Inhibition | 0.03 | ||
| P. falciparum | Whole-cell (Antiplasmodial) | 0.09–0.35 | ||
| E. coli (K12 strain) | Whole-cell (MIC) | 12.5 | ||
| FR900098 | P. falciparum DXR | Enzyme Inhibition | 0.024 |
Genetic Validation of DXR as the Target
While specific genetic validation studies for this compound are not yet published, the methodology for confirming the on-target activity of DXR inhibitors is well-established through research on compounds like fosmidomycin. These genetic approaches provide a robust framework for validating this compound's mechanism of action.
Key Genetic Validation Strategies:
-
Generation of Resistant Mutants: Exposing a population of the target organism (e.g., E. coli or P. falciparum) to lethal doses of the DXR inhibitor allows for the selection of resistant mutants. Whole-genome sequencing of these resistant strains can identify mutations in the dxr gene, providing strong evidence that DXR is the primary target. For instance, a study on fosmidomycin resistance in E. coli identified a specific mutation (S222T) in the Dxr enzyme that altered the inhibitor's binding site and conferred a 10-fold increase in resistance.
-
Target Overexpression: Overexpression of the wild-type DXR enzyme in the target organism is expected to increase the intracellular concentration of the target protein, thereby requiring a higher concentration of the inhibitor to achieve the same phenotypic effect. This results in an increased IC50 value, further confirming that the compound's activity is mediated through DXR inhibition.
-
Metabolite Rescue: The inhibitory effect of a DXR inhibitor can be confirmed by bypassing the blocked enzymatic step. Supplementing the growth medium with isopentenyl pyrophosphate (IPP), a downstream product of the MEP pathway, should rescue the organism from the lethal effects of the inhibitor. This "IPP rescue" has been successfully used to confirm the on-target activity of novel DXR inhibitors against P. falciparum.
-
Cross-Resistance Analysis: Strains that have been genetically confirmed to be resistant to a known DXR inhibitor (e.g., fosmidomycin) due to a specific mutation in the dxr gene should also exhibit resistance to other compounds that target the same site on the enzyme. Demonstrating cross-resistance between a known DXR inhibitor and this compound in such a mutant strain would provide strong evidence for a shared mechanism of action.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the MEP pathway and the experimental workflows for genetic validation.
Experimental Protocols
Protocol 1: DXR Enzyme Inhibition Assay (Spectrophotometric)
This protocol describes a continuous enzyme assay to determine the inhibitory activity of compounds against DXR by monitoring the oxidation of NADPH at 340 nm.
Materials:
-
Purified recombinant DXR enzyme
-
1-deoxy-D-xylulose 5-phosphate (DXP) substrate
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8
-
MgCl2 solution (1 M)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the Assay Mixture: In each well of the microplate, add the following components to a final volume of 200 µL:
-
Assay Buffer
-
MgCl2 (final concentration 10 mM)
-
NADPH (final concentration 200 µM)
-
DXR enzyme (concentration to be optimized for linear reaction rate)
-
Test compound at various concentrations (or DMSO for control)
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add DXP (final concentration to be optimized, e.g., 400 µM) to each well to start the reaction.
-
Monitor NADPH Oxidation: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot percent inhibition against inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial or parasitic strain.
Materials:
-
Target microorganism (e.g., E. coli, P. falciparum)
-
Appropriate liquid growth medium
-
Test compound (this compound) stock solution
-
Sterile 96-well microplates
-
Spectrophotometer or plate reader for measuring optical density (OD)
Procedure:
-
Prepare Inoculum: Culture the microorganism to the mid-logarithmic growth phase and adjust the cell density to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Serial Dilution of Inhibitor: Prepare a two-fold serial dilution of this compound in the growth medium across the wells of the 96-well plate.
-
Inoculation: Inoculate each well containing the diluted inhibitor with the standardized microorganism suspension. Include a positive control (microorganism in medium without inhibitor) and a negative control (medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for E. coli).
-
Determine MIC: The MIC is the lowest concentration of the inhibitor that completely inhibits the visible growth of the microorganism, as determined by visual inspection or by measuring the OD at 600 nm.
Protocol 3: Genetic Validation Workflow in P. falciparum
This protocol provides a general workflow for validating this compound's mechanism using genetic manipulation of P. falciparum.
Part A: Generation of Resistant Mutants
-
In Vitro Selection: Culture a large population of wild-type P. falciparum in the presence of a lethal concentration of this compound.
-
Selection and Cloning: Monitor the culture for the emergence of recrudescent parasites. Clone the resistant parasites by limiting dilution.
-
Phenotypic Characterization: Confirm the resistance phenotype of the cloned parasites by determining the IC50 of this compound and comparing it to the wild-type strain.
-
Genotypic Analysis: Perform whole-genome sequencing on the resistant clones and the parental strain to identify single nucleotide polymorphisms (SNPs) or copy number variations (CNVs) in the dxr gene.
Part B: CRISPR/Cas9-mediated Gene Editing for Target Validation
-
Plasmid Construction: Construct a plasmid for CRISPR/Cas9-mediated editing of the dxr locus in P. falciparum. This will include the Cas9 nuclease, a guide RNA targeting the dxr gene, and a donor template containing the desired mutation (e.g., a resistance-conferring SNP identified in Part A) flanked by homology arms.
-
Transfection: Transfect wild-type P. falciparum with the CRISPR/Cas9 plasmids.
-
Selection and Cloning: Select for transfected parasites using an appropriate selectable marker and clone the edited parasites.
-
Verification of Editing: Verify the desired genetic modification in the dxr gene of the cloned parasites by Sanger sequencing.
-
Phenotypic Analysis: Determine the IC50 of this compound in the genetically modified parasites. A significant increase in the IC50 compared to the wild-type strain validates that the specific mutation in DXR confers resistance and that DXR is the target of this compound.
Conclusion
The validation of this compound's mechanism of action through genetic studies is a critical component of its development as a potential therapeutic agent. By employing established methodologies such as the generation of resistant mutants, target overexpression, and metabolite rescue, researchers can definitively confirm that the antimicrobial and antiparasitic activity of this compound is mediated through the inhibition of the DXR enzyme. The comparative data presented in this guide highlight the potency of this compound against its target and provide a framework for its continued evaluation against alternative DXR inhibitors. The detailed protocols and workflows serve as a practical resource for scientists engaged in the discovery and validation of novel anti-infective agents targeting the MEP pathway.
References
- 1. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of Plasmodium falciparum dUTPase as the target of 5'-tritylated deoxyuridine analogues with anti-malarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Dxr-IN-1 and Novel DXR Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Dxr-IN-1 and other novel inhibitors of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a critical enzyme in the methylerythritol phosphate (B84403) (MEP) pathway. This pathway is essential for the survival of many pathogens, including the malaria parasite Plasmodium falciparum and various bacteria, but is absent in humans, making it an attractive target for antimicrobial drug development.
This guide summarizes key quantitative data, presents detailed experimental methodologies for cited assays, and visualizes the underlying biological pathways and experimental processes.
Data Presentation: Quantitative Comparison of DXR Inhibitors
The following tables provide a consolidated overview of the inhibitory potency of this compound and a selection of novel DXR inhibitors against their target enzyme and in whole-cell assays.
| Inhibitor | Target Organism/Enzyme | IC50 (µM) | Citation |
| This compound | P. falciparum DXR | 0.030 | [1] |
| E. coli DXR | 0.035 | [1] | |
| M. tuberculosis DXR | 3.0 | [1] | |
| FR900098 Analog (6l) | P. falciparum DXR | 0.11 | [2] |
| M. tuberculosis DXR | 0.78 | [2] | |
| FR900098 Analog (6n) | P. falciparum DXR | 0.47 | [2] |
| M. tuberculosis DXR | 4.78 | [2] | |
| FR900098 Analog (7l) | P. falciparum (3D7 strain) | 0.37 | [2] |
| Non-hydroxamate Inhibitor (Compound 8) | M. tuberculosis DXR | 17.8 | [3] |
| Lipophilic Phosphonate (Compound 7) | E. coli DXR | 1.4 | [4] |
| Lipophilic Phosphonate (5-phenylpyridin-2-ylmethylphosphonic acid) | E. coli DXR | 0.42 (Ki) | [5] |
Table 1: In Vitro Enzyme Inhibition Data. This table compares the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of this compound and various novel inhibitors against recombinant DXR enzymes from different pathogenic organisms. Lower values indicate higher potency.
| Inhibitor | Organism/Cell Line | Assay Type | IC50 (µM) | Citation |
| This compound | P. falciparum (3D7 strain) | Whole-cell growth | 0.55 | [1] |
| P. falciparum (Dd2 strain) | Whole-cell growth | 0.94 | [1] | |
| HepG2 (human liver cells) | Cytotoxicity | >1000 | [1] | |
| FR900098 Analog (6l) | P. falciparum (3D7 strain) | Whole-cell growth | 0.30 | [2] |
| FR900098 Analog Prodrug (7l) | P. falciparum (3D7 strain) | Whole-cell growth | 0.37 | [2] |
| FR900098 Analogs (6k, 6l, 6n, 7l) | Mammalian cells | Cytotoxicity | Not cytotoxic up to 100 µg/mL | [6] |
Table 2: Whole-Cell Activity and Cytotoxicity. This table presents the efficacy of the inhibitors in cellular assays, reflecting their ability to penetrate cells and inhibit the target in a biological context, as well as their toxicity to human cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Protocol 1: Spectrophotometric DXR Inhibition Assay
This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of compounds against DXR by monitoring the oxidation of NADPH.
Materials:
-
Recombinant DXR enzyme (e.g., P. falciparum, E. coli, M. tuberculosis)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.8) or 100 mM MES (pH 6.5 for M. tuberculosis DXR)
-
MgCl2 (25 mM)
-
NADPH (150 µM)
-
1-deoxy-D-xylulose 5-phosphate (DXP) (concentration varies by enzyme, e.g., 144 µM for P. falciparum DXR)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, MgCl2, and the DXR enzyme in the wells of a 96-well plate.
-
Add the test compounds at various concentrations (typically a serial dilution) to the wells. Include a DMSO-only control (vehicle control) and a no-enzyme control.
-
Incubate the plate at 37°C for a pre-determined period (e.g., 10 minutes) to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding DXP to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Record measurements at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
Calculate the initial reaction velocity for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.
-
Normalize the velocities to the vehicle control (0% inhibition) and the no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Protocol 2: Plasmodium falciparum Whole-Cell Growth Inhibition Assay
This protocol is used to assess the ability of compounds to inhibit the growth of the malaria parasite in vitro.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strains) maintained in human erythrocytes
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Fluorescent DNA-staining dye (e.g., SYBR Green I or DAPI)
-
Lysis buffer
-
Fluorescence microplate reader
Procedure:
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.
-
Add the synchronized parasite culture (typically at 0.5-1% parasitemia and 2% hematocrit) to each well.
-
Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, lyse the red blood cells and stain the parasite DNA by adding a lysis buffer containing a fluorescent dye.
-
Incubate in the dark for 1 hour at room temperature.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition of parasite growth for each compound concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting to a dose-response curve.
Protocol 3: Mammalian Cell Cytotoxicity Assay
This protocol is used to evaluate the toxicity of the compounds against a human cell line, providing an indication of their selectivity.
Materials:
-
Human cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
96-well cell culture plate
-
Cell viability reagent (e.g., MTT, resazurin)
-
Microplate reader
Procedure:
-
Seed the human cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence, depending on the reagent used, with a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key biological and experimental concepts relevant to DXR inhibition.
Caption: The Methylerythritol Phosphate (MEP) Pathway and the site of action for DXR inhibitors.
Caption: Workflow for the spectrophotometric DXR inhibition assay.
Caption: Experimental workflow for the P. falciparum whole-cell growth inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Expression and promoter analysis of MEP pathway enzyme-encoding genes in Pinus massoniana Lamb - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of DXR in the MEP pathway with lipophilic N-alkoxyaryl FR900098 analogs - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Dxr-IN-1 with Other Antimalarials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial therapies. Combination therapy is a cornerstone of modern malaria treatment, aiming to enhance efficacy, shorten treatment duration, and delay the development of resistance. Dxr-IN-1, an inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in the parasite's non-mevalonate pathway for isoprenoid biosynthesis, represents a promising therapeutic candidate. This guide provides a comparative assessment of the synergistic effects of DXR inhibitors with other antimalarial agents, offering valuable insights for researchers in the field.
Due to the limited availability of published data on the synergistic effects of this compound specifically, this guide utilizes data from studies on fosmidomycin (B1218577), a well-characterized DXR inhibitor with the same mechanism of action. The findings presented here serve as a strong proxy for the potential synergistic interactions of this compound.
Quantitative Analysis of Synergistic Effects
The interaction between two drugs can be classified as synergistic (effect is greater than the sum of individual effects), additive (effect is equal to the sum of individual effects), or antagonistic (effect is less than the sum of individual effects). This is quantitatively assessed by calculating the Fractional Inhibitory Concentration (FIC) Index. The FIC for each drug is the IC50 of the drug in combination divided by the IC50 of the drug alone. The sum of the FICs (ΣFIC) for a two-drug combination indicates the nature of the interaction:
-
Synergy: ΣFIC ≤ 0.5
-
Additive: 0.5 < ΣFIC ≤ 1.0
-
Indifference: 1.0 < ΣFIC < 2.0
-
Antagonism: ΣFIC ≥ 2.0
The following tables summarize the in vitro interactions of the DXR inhibitor fosmidomycin with various antimalarials against different strains of P. falciparum.
Table 1: In Vitro Interaction of Fosmidomycin with Clindamycin (B1669177) against P. falciparum
| Drug Combination | P. falciparum Strain | IC50 (nM) of Drug Alone | ΣFIC | Interaction | Reference |
| Fosmidomycin | PoW | 380 ± 60 | 0.4 | Synergy | |
| Clindamycin | PoW | 18 ± 5 | |||
| Fosmidomycin | Dd2 | 1100 ± 150 | 0.4 | Synergy | |
| Clindamycin | Dd2 | 25 ± 8 | |||
| Fosmidomycin | K1 | 850 ± 120 | 0.5 | Synergy | |
| Clindamycin | K1 | 30 ± 7 |
Table 2: In Vitro Interaction of Fosmidomycin with Other Antimalarials against P. falciparum
| Drug Combination | P. falciparum Strain | IC50 (nM) of Drug Alone | ΣFIC | Interaction | Reference |
| Fosmidomycin + Quinine (B1679958) | K1 | Fosmidomycin: 850 ± 120, Quinine: 150 ± 30 | 0.7 | Additive | |
| Fosmidomycin + Artemisinin (B1665778) | K1 | Fosmidomycin: 850 ± 120, Artemisinin: 2.5 ± 0.5 | 0.8 | Additive | |
| Fosmidomycin + Proguanil | K1 | Fosmidomycin: 850 ± 120, Proguanil: 1200 ± 200 | 1.2 | Indifference | |
| Dihydroartemisinin (B1670584) + Fosmidomycin | K1 | Dihydroartemisinin: 1.6, Fosmidomycin: 1347 | >1.0 | Antagonism | |
| Dihydroartemisinin + Fosmidomycin | G112 | Dihydroartemisinin: 2.5, Fosmidomycin: 786 | >1.0 | Antagonism |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted metabolic pathway and the experimental workflow for assessing drug synergy.
Figure 1: MEP pathway showing the target of this compound.
Figure 2: Experimental workflow for synergy assessment.
Experimental Protocols
In Vitro Antimalarial Susceptibility Testing (SYBR Green I Assay)
This protocol is adapted from the methods described by Wiesner et al. (2002).
-
Parasite Culture: Plasmodium falciparum strains are maintained in continuous culture in human erythrocytes (O+) at a 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3. Cultures are incubated at 37°C in an atmosphere of 5% CO2, 5% O2, and 90% N2. Parasite cultures are synchronized at the ring stage by treatment with 5% D-sorbitol.
-
Drug Preparation: Stock solutions of the antimalarial drugs are prepared in an appropriate solvent (e.g., DMSO or water) and serially diluted to the desired concentrations in RPMI 1640 medium.
-
Assay Setup: The assay is performed in 96-well microtiter plates. For synergy testing, drugs are combined in fixed ratios (e.g., 4:1, 3:1, 1:1, 1:3, 1:4) based on their individual IC50 values. A total volume of 100 µL of the drug dilutions is added to each well.
-
Parasite Inoculation: A suspension of synchronized ring-stage parasites (0.5% parasitemia, 2.5% hematocrit) is added to each well in a volume of 100 µL. The final volume in each well is 200 µL.
-
Incubation: The plates are incubated for 48-72 hours under the same conditions as the parasite culture.
-
Quantification of Parasite Growth: After incubation, 100 µL of SYBR Green I lysis buffer (containing 2X SYBR Green I dye, 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, and 0.08% Triton X-100) is added to each well. The plates are incubated in the dark at room temperature for 1 hour.
-
Fluorescence Reading: The fluorescence intensity is measured using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
Data Analysis and Isobologram Construction
-
IC50 Determination: The fluorescence readings are plotted against the drug concentrations, and the 50% inhibitory concentration (IC50) for each drug alone and for each fixed-ratio combination is calculated using a nonlinear regression model.
-
Fractional Inhibitory Concentration (FIC) Calculation: The FIC for each drug in a combination is calculated as follows:
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
-
Sum of FIC (ΣFIC) Calculation: The ΣFIC is the sum of the individual FICs for the drug combination:
-
ΣFIC = FIC of Drug A + FIC of Drug B
-
-
Isobologram Construction: An isobologram is constructed by plotting the concentrations of the two drugs that produce a 50% inhibition of parasite growth. A straight line connecting the IC50 values of the individual drugs represents an additive effect. Points below the line indicate synergy, while points above the line indicate antagonism.
Conclusion
The available evidence strongly suggests that DXR inhibitors, as represented by fosmidomycin, exhibit synergistic interactions with clindamycin against P. falciparum. The combination with other antimalarials like quinine and artemisinin appears to be additive. Notably, an antagonistic relationship was observed with dihydroartemisinin in one study, highlighting the importance of empirical testing for each drug combination. These findings provide a valuable starting point for further investigation into this compound combination therapies. Researchers are encouraged to utilize the provided protocols to conduct their own synergy studies to validate and expand upon these results. Such research is critical for the development of new and effective treatment strategies to combat malaria.
Dxr-IN-1: A Comparative Literature Review of a Novel DXR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dxr-IN-1, a potent inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), with other notable DXR inhibitors. The objective is to present a clear, data-driven analysis of its performance, supported by experimental evidence, to aid in research and drug development efforts targeting the non-mevalonate pathway.
Introduction to this compound and its Target
This compound is a selective inhibitor of DXR, a key enzyme in the non-mevalonate pathway for isoprenoid biosynthesis.[1] This pathway is essential for the survival of many pathogens, including the malaria parasite Plasmodium falciparum and various bacteria, but is absent in humans, making DXR an attractive target for antimicrobial drug development.[2][3] this compound, like other well-known DXR inhibitors such as fosmidomycin (B1218577) and its analogs, acts by binding to the active site of DXR, thereby blocking its catalytic activity.[1]
Comparative Analysis of In Vitro Efficacy
The in vitro activity of this compound has been evaluated against DXR enzymes from different organisms and in whole-cell assays. The following tables summarize the available quantitative data, comparing this compound with fosmidomycin and other relevant analogs.
Table 1: Comparative Inhibitory Activity (IC50) against DXR Enzymes
| Compound | P. falciparum DXR (μM) | E. coli DXR (μM) | M. tuberculosis DXR (μM) | Reference |
| This compound | 0.030 | 0.035 | 3.0 | [1] |
| Fosmidomycin | 0.034 | 0.008 | 0.08 | |
| FR900098 | 0.024 | - | - | |
| Compound 6l | 0.11 | - | 0.78 | |
| Compound 6n | 0.47 | - | 4.78 |
Table 2: Comparative Anti-plasmodial and Cytotoxic Activity (IC50)
| Compound | P. falciparum 3D7 (μM) | P. falciparum Dd2 (μM) | Cytotoxicity (HepG2 cells, μM) | Reference |
| This compound | 0.55 | 0.94 | >1000 | |
| Fosmidomycin | - | - | - | |
| Compound 18a | 0.013 | - | >50 | |
| Compound 6e | 3.60 | - | - |
Structure-Activity Relationship (SAR)
Structure-activity relationship studies on fosmidomycin analogs have revealed several key features for potent DXR inhibition. The phosphonate (B1237965) moiety is crucial for binding to the enzyme's active site, forming hydrogen bonds with neighboring amino acid residues. The hydroxamate or retrohydroxamate group is also essential for chelating the divalent metal ion cofactor. Modifications to the linker between these two groups, as well as substitutions at the α-position to the phosphonate, have been extensively explored to improve potency and pharmacokinetic properties. Lipophilic α-substituents, for instance, have been shown to enhance cellular uptake and activity against P. falciparum. This compound and other potent analogs like compounds 6l , 6n , and 18a represent advancements in optimizing these structural features for improved efficacy.
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative protocols for key assays used in the evaluation of DXR inhibitors.
DXR Enzyme Inhibition Assay
A common method to determine the inhibitory activity of compounds against the DXR enzyme is a spectrophotometric assay that monitors the oxidation of NADPH.
Protocol:
-
The assay is typically performed in a 96-well plate format.
-
The reaction mixture contains a buffer (e.g., 100 mM Tris-HCl, pH 7.8), a divalent cation (e.g., 25 mM MgCl2), a specific concentration of the purified recombinant DXR enzyme (e.g., 0.86 μM PfDXR), and NADPH (e.g., 150 μM).
-
The inhibitor, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations.
-
The reaction is initiated by the addition of the DXR substrate, 1-deoxy-D-xylulose 5-phosphate (DOXP) (e.g., 144 μM).
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a plate reader.
-
The initial reaction rates are calculated and plotted against the inhibitor concentrations to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Anti-plasmodial Activity Assay (Whole-Cell Assay)
The in vitro activity of DXR inhibitors against P. falciparum is often assessed using a SYBR Green I-based fluorescence assay.
Protocol:
-
P. falciparum parasites are cultured in human erythrocytes in 96-well plates.
-
The compounds to be tested are added to the cultures at various concentrations.
-
The plates are incubated for a defined period (e.g., 72 hours) under appropriate conditions (e.g., 37°C, 5% CO2, 5% O2).
-
After incubation, a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.
-
The fluorescence intensity, which is proportional to the amount of parasitic DNA and thus parasite growth, is measured using a fluorescence plate reader.
-
The IC50 values are calculated by plotting the percentage of growth inhibition against the compound concentrations.
Cytotoxicity Assay
The potential toxicity of the compounds on human cells is typically evaluated using an MTT or similar cell viability assay.
Protocol:
-
Human cell lines, such as HepG2, are seeded in 96-well plates and allowed to adhere overnight.
-
The compounds are added to the cells at a range of concentrations.
-
The plates are incubated for a specified duration (e.g., 48 or 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.
-
Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a plate reader.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentrations.
Visualizing the Context: Pathways and Workflows
To better understand the mechanism of action and the experimental process, the following diagrams are provided.
Caption: The non-mevalonate pathway and the site of this compound inhibition.
Caption: A typical experimental workflow for the evaluation of DXR inhibitors.
Conclusion
This compound emerges as a highly potent and selective inhibitor of P. falciparum DXR, with significant anti-plasmodial activity and a favorable in vitro safety profile. Its efficacy is comparable to or, in some aspects, surpasses that of the well-established DXR inhibitor fosmidomycin. The development of this compound and other advanced fosmidomycin analogs highlights the potential of targeting the non-mevalonate pathway for the discovery of novel anti-infective agents. Further investigations into the pharmacokinetic properties and in vivo efficacy of this compound are warranted to fully assess its therapeutic potential.
References
Safety Operating Guide
Proper Disposal Procedures for Dxr-IN-1: A Guide for Laboratory Professionals
Effective management and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of Dxr-IN-1, a small molecule inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR). The following procedures are designed for researchers, scientists, and drug development professionals to facilitate safe handling and disposal in a laboratory setting.
Immediate Safety and Handling Precautions
While the Safety Data Sheet (SDS) for this compound states that the material is not classified as hazardous waste under the Hazardous Waste Regulations 2005, it is crucial to handle this compound with care, as the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] Standard laboratory best practices for handling chemical compounds of unknown toxicity should be strictly followed.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:
-
Safety goggles or a face shield
-
A laboratory coat
-
Chemically resistant gloves
Engineering Controls: Work with this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.[1]
In Case of Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[1]
-
Eye Contact: Rinse eyes cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Quantitative Data Summary
| Property | Information | Source |
| Hazard Classification | Not classified as hazardous waste under Hazardous Waste Regulations 2005. Toxicological properties not fully investigated. | |
| Personal Protective Equipment | Safety goggles, lab coat, chemically resistant gloves. | General Laboratory Best Practices |
| Storage | Store in a cool, dry, and well-ventilated place in a tightly sealed container. | |
| Spill Response | Absorb with inert material and dispose of as chemical waste. | General Laboratory Best Practices |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be approached with the understanding that it is a chemical waste product. The following steps provide a general workflow for its safe disposal, adhering to standard laboratory chemical waste management guidelines.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: Due to the incomplete toxicological data, it is prudent to manage all this compound waste as hazardous chemical waste.
-
Segregate Waste Streams:
-
Solid Waste: Collect unused this compound powder, contaminated personal protective equipment (gloves, etc.), and any contaminated labware (e.g., weigh boats, pipette tips) in a designated, leak-proof hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, designated, and compatible hazardous waste container. Do not mix with other incompatible waste streams.
-
Step 2: Waste Container Labeling
Proper labeling is critical for safe transport and disposal. Each waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Caution: Substance of Unknown Toxicity")
-
The date waste was first added to the container (accumulation start date)
-
The name and contact information of the principal investigator or laboratory
Step 3: Storage of Chemical Waste
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from general laboratory traffic.
-
Use secondary containment (e.g., a larger, chemically resistant bin) to prevent spills.
Step 4: Final Disposal
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for requesting a chemical waste pickup. Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Provide Documentation: Be prepared to provide your institution's EHS office with all available information about the compound, including a copy of the Safety Data Sheet.
Experimental Protocols
Detailed experimental protocols for the use of this compound are not publicly available in the conducted searches. Researchers should develop their own specific protocols based on the intended application, consulting relevant scientific literature for methodologies related to the study of DXR inhibitors and the MEP pathway.
This compound Mechanism of Action and Signaling Pathway
This compound is an inhibitor of the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR). DXR is a key enzyme in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is responsible for the biosynthesis of isoprenoids in many pathogens, including Plasmodium falciparum and Mycobacterium tuberculosis. This pathway is absent in humans, making DXR an attractive target for antimicrobial drug development. This compound exerts its effect by binding to the active site of DXR, thereby blocking its catalytic activity and inhibiting the growth of the pathogen.
Caption: Inhibition of the MEP pathway by this compound.
Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Dxr-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Dxr-IN-1, a potent inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document is based on best practices for handling potent enzyme inhibitors and active pharmaceutical ingredients (APIs). Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risk.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C19H24NO5P | MedChemExpress[1] |
| Molecular Weight | 377.37 g/mol | MedChemExpress[1] |
| IC50 (P. falciparum DXR) | 0.030 µM | MedChemExpress[1] |
| IC50 (E. coli DXR) | 0.035 µM | MedChemExpress[1] |
| IC50 (M. tuberculosis DXR) | 3.0 µM | MedChemExpress[1] |
Personal Protective Equipment (PPE)
Due to its potent enzymatic inhibition, this compound should be handled with caution to prevent inadvertent exposure. The following PPE is mandatory when handling this compound in solid or solution form.
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves. Double-gloving is recommended when handling the pure compound or concentrated solutions. | Prevents dermal absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particles. |
| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles. | Minimizes risk of respiratory exposure to the potent inhibitor. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage container should be clearly labeled with the compound name, date of receipt, and any known hazards.
Handling and Use
-
Designated Area: All handling of this compound, especially the solid form and preparation of stock solutions, should be conducted in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Weighing: When weighing the solid compound, use a balance with a draft shield or conduct the operation within a fume hood.
-
Solution Preparation: Prepare solutions in a fume hood. Add the solvent to the solid this compound slowly to avoid splashing.
-
General Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste:
-
Collect unused or expired solid this compound, as well as contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a clearly labeled, sealed hazardous waste container.
-
The label should include "Hazardous Waste" and "this compound".
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label should specify the contents, including the solvent used and the approximate concentration of this compound.
-
Do not dispose of this compound solutions down the drain.
-
-
Decontamination:
-
Decontaminate non-disposable glassware by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and collecting the rinse as hazardous liquid waste. Subsequently, wash the glassware with soap and water.
-
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
Emergency Procedures
Spills
-
Small Spills (Solid):
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully wipe up the material, working from the outside in.
-
Place the contaminated paper towels in a sealed hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Small Spills (Liquid):
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the absorbent material into a sealed hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and institutional EHS.
-
Prevent others from entering the area.
-
Follow your institution's established emergency spill response procedures.
-
Accidental Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and wash with soap. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Visualized Workflows and Mechanisms
This compound Mechanism of Action
This compound inhibits the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in the non-mevalonate pathway for isoprenoid biosynthesis in many pathogens. This pathway is essential for the survival of these organisms.
Caption: this compound inhibits the DXR enzyme in the non-mevalonate pathway.
Experimental Workflow: this compound Enzyme Inhibition Assay
The following workflow outlines a typical procedure for assessing the inhibitory activity of this compound on the DXR enzyme.
Caption: A typical workflow for a this compound enzyme inhibition assay.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
